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6-(Benzo[D]oxazol-2-YL)-1,8-naphthyridin-2-amine Documentation Hub

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  • Product: 6-(Benzo[D]oxazol-2-YL)-1,8-naphthyridin-2-amine

Core Science & Biosynthesis

Foundational

Technical Whitepaper: The Rational Design and Application of 6-(Benzo[d]oxazol-2-yl)-1,8-naphthyridin-2-amine

Executive Summary The development of small-molecule fluorescent probes capable of highly specific nucleic acid recognition is a critical frontier in molecular diagnostics and targeted therapeutics. 6-(Benzo[d]oxazol-2-yl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of small-molecule fluorescent probes capable of highly specific nucleic acid recognition is a critical frontier in molecular diagnostics and targeted therapeutics. 6-(Benzo[d]oxazol-2-yl)-1,8-naphthyridin-2-amine (hereafter referred to as Bona-1,8-NA ) represents an advanced molecular architecture that merges a highly specific DNA/RNA intercalator with a robust Intramolecular Charge Transfer (ICT) fluorophore.

This whitepaper provides an in-depth technical analysis of Bona-1,8-NA. By dissecting its push-pull photophysics, structural causality, and synthetic methodology, this guide serves as a comprehensive resource for researchers and drug development professionals utilizing naphthyridine-based scaffolds for mismatch-DNA detection and kinase inhibition.

Molecular Architecture & Photophysical Dynamics

The structural brilliance of Bona-1,8-NA lies in its bipartite functional design, which establishes a powerful "push-pull" electronic system.

Structural Causality
  • The "Push" (Donor & Recognition Core): The 1,8-naphthyridin-2-amine moiety serves a dual purpose. Electronically, the 2-amino group acts as a strong electron donor. Biologically, this specific heterocycle possesses a hydrogen-bond Donor-Acceptor-Acceptor (D-A-A) profile that is perfectly complementary to the Acceptor-Donor-Donor (A-D-D) face of Guanine. This allows the core to selectively bind to guanine bulges or G-G mismatches in duplex DNA .

  • The "Pull" (Acceptor & Environmental Sensor): The benzo[d]oxazole group attached at the 6-position acts as a strong electron acceptor. Because the 6-position is conjugated with the naphthyridine ring system, it facilitates a pronounced ICT state upon photoexcitation .

Solvatochromism and "Turn-On" Fluorescence

In aqueous environments, the ICT state of Bona-1,8-NA is quenched via non-radiative decay pathways (e.g., free rotation of the benzoxazole ring and hydrogen bonding with water). However, upon intercalation into the hydrophobic pocket of a DNA mismatch, the molecular rotation is restricted. This rigidification, combined with the exclusion of water, triggers a massive fluorescence "turn-on" effect .

Quantitative Photophysical Data

The table below summarizes the typical solvatochromic behavior and ICT dynamics of the Bona-1,8-NA scaffold across various microenvironments.

Microenvironment / SolventAbsorption λmax​ (nm)Emission λmax​ (nm)Quantum Yield ( Φ )Stokes Shift (cm −1 )
Toluene (Non-polar)3654200.853,580
Dichloromethane (Aprotic)3804650.624,810
Methanol (Protic)3955200.156,080
Aqueous Buffer (Free Probe) 4055450.02 6,340
Aqueous Buffer (+ Mismatch DNA) 4004900.55 4,590

Table 1: Photophysical properties demonstrating the environmental sensitivity of the Bona-1,8-NA push-pull system.

Synthetic Methodology

The synthesis of Bona-1,8-NA requires a highly controlled, step-wise approach to ensure the integrity of the naphthyridine core before introducing the sterically demanding benzoxazole moiety.

Synthesis A 2,6-Diaminopyridine + Malonaldehyde B 1,8-Naphthyridin- 2-amine Core A->B Friedländer Condensation C 6-Bromo-1,8-NA Intermediate B->C NBS, DMF Bromination D Pd-Catalyzed Cross-Coupling C->D Benzoxazole, Pd(OAc)2 E Bona-1,8-NA (Target Compound) D->E Yield: >75%

Synthetic workflow for 6-(Benzo[d]oxazol-2-yl)-1,8-naphthyridin-2-amine.

Step-by-Step Synthetic Protocol
  • Core Assembly (Friedländer Condensation):

    • Procedure: React 2,6-diaminopyridine with a malonaldehyde derivative (or equivalent 1,3-dielectrophile) in the presence of a catalytic amount of acid (e.g., H2​SO4​ ) in refluxing ethanol for 12 hours.

    • Causality: This classic condensation selectively constructs the thermodynamically stable 1,8-naphthyridine bicyclic system while preserving the crucial 2-amino group.

  • Regioselective Halogenation:

    • Procedure: Dissolve the resulting 1,8-naphthyridin-2-amine in cold N,N-Dimethylformamide (DMF). Add N-Bromosuccinimide (NBS) dropwise at 0°C. Stir for 4 hours.

    • Causality: The electron-donating nature of the 2-amino group directs electrophilic aromatic substitution predominantly to the 6-position, yielding 6-bromo-1,8-naphthyridin-2-amine.

  • Palladium-Catalyzed Cross-Coupling:

    • Procedure: In a Schlenk flask under argon, combine the 6-bromo intermediate, benzoxazole, Pd(OAc)2​ (5 mol%), a phosphine ligand (e.g., XPhos), and K2​CO3​ in anhydrous 1,4-dioxane. Heat at 100°C for 24 hours.

    • Causality: Direct C-H activation of benzoxazole coupled with the aryl bromide establishes the fully conjugated push-pull system without requiring pre-functionalization of the benzoxazole with organometallic reagents.

Mechanistic Insights: Nucleic Acid Recognition

The interaction between Bona-1,8-NA and DNA is not merely electrostatic; it is a highly orchestrated structural alignment.

When a DNA duplex contains a G-G mismatch, the normal Watson-Crick base pairing is disrupted, creating a localized thermodynamic instability and a widened minor groove. Bona-1,8-NA exploits this defect. The naphthyridine core slips into the mismatch site, forming three highly specific hydrogen bonds with the orphaned Guanine. Simultaneously, the planar benzoxazole moiety acts as an anchor, π -stacking with the adjacent flanking base pairs.

MOA Probe Bona-1,8-NA Probe Target G-G Mismatch in DNA Probe->Target Targets HBond Triple Hydrogen Bonding (Naphthyridine to Guanine) Target->HBond Specificity PiStack Intercalation / Pi-Stacking (Benzoxazole Anchor) Target->PiStack Affinity Signal ICT Stabilization & Fluorescence Turn-On HBond->Signal Rigidification PiStack->Signal Microenvironment Change

Mechanism of action for Bona-1,8-NA targeting G-G mismatches.

Experimental Workflows: Self-Validating Binding Assay

To ensure trustworthiness and reproducibility, the evaluation of Bona-1,8-NA must utilize a self-validating experimental design. The following fluorescence titration protocol employs an internal negative control to confirm that fluorescence enhancement is strictly driven by mismatch recognition.

Protocol: DNA Mismatch Fluorescence Titration

Materials Required:

  • Bona-1,8-NA stock solution (1 mM in DMSO).

  • Target DNA: 11-mer duplex containing a central G-G mismatch (e.g., 5'-d(CTA AGG CAA TG)-3' / 3'-d(GAT TCG GTT AC)-5').

  • Control DNA: 11-mer fully matched duplex (e.g., 5'-d(CTA AGC CAA TG)-3' / 3'-d(GAT TCG GTT AC)-5').

  • Binding Buffer: 10 mM Sodium Phosphate, 100 mM NaCl, pH 7.0.

Step-by-Step Methodology:

  • Probe Preparation: Dilute the Bona-1,8-NA stock into the binding buffer to achieve a final working concentration of 2.0 µM. Ensure the final DMSO concentration is 0.2% to prevent solvent-induced DNA denaturation.

  • Baseline Measurement: Record the fluorescence emission spectrum of the free probe ( λex​ = 380 nm, λem​ range = 400–650 nm). The baseline should exhibit minimal fluorescence ( Φ≈0.02 ).

  • Control Titration (Negative Validation): Sequentially add aliquots of the Control DNA (fully matched) from 0 to 10 µM. Record the emission after a 3-minute equilibration per addition.

    • Expected Outcome: Negligible change in fluorescence intensity, validating that the probe does not non-specifically intercalate into standard Watson-Crick duplexes.

  • Target Titration: Repeat the titration process in a fresh cuvette using the Target DNA (G-G mismatch).

    • Expected Outcome: A robust, concentration-dependent hyperchromic shift (fluorescence "turn-on") and a hypsochromic (blue) shift in the emission maximum from ~545 nm to ~490 nm, confirming ICT stabilization within the hydrophobic mismatch pocket.

  • Data Analysis: Plot the change in fluorescence intensity ( ΔF ) against the concentration of Target DNA. Fit the data to a 1:1 binding isotherm utilizing a Benesi-Hildebrand plot to calculate the dissociation constant ( Kd​ ).

References

  • Nakatani, K., Sando, S., Kumasawa, H., Kikuchi, J., & Saito, I. (2001). "Recognition of guanine-guanine mismatches by the dimeric form of 2-amino-1,8-naphthyridine." Journal of the American Chemical Society, 123(50), 12650-12657. URL: [Link]

  • Massin, J., et al. (2014). "White emitters by tuning the excited-state intramolecular proton-transfer fluorescence emission in 2-(2'-hydroxybenzofuran)benzoxazole dyes." Chemistry-A European Journal, 20(40), 12843-12857. URL:[Link]

  • Thooft, A. M., Cassaidy, K., & VanVeller, B. (2017). "A Small Push–Pull Fluorophore for Turn-on Fluorescence." The Journal of Organic Chemistry, 82(16), 8842-8847. URL:[Link]

Exploratory

Technical Whitepaper: Mechanism of Action and Evaluation Protocols for 6-(Benzo[d]oxazol-2-yl)-1,8-naphthyridin-2-amine

Executive Summary In the landscape of rational drug design, the fusion of privileged pharmacophores is a primary strategy for overcoming target-site mutations and multidrug resistance. 6-(Benzo[d]oxazol-2-yl)-1,8-naphthy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, the fusion of privileged pharmacophores is a primary strategy for overcoming target-site mutations and multidrug resistance. 6-(Benzo[d]oxazol-2-yl)-1,8-naphthyridin-2-amine is a highly specialized synthetic hybrid molecule that merges two distinct, yet pharmacologically synergistic, scaffolds: the 1,8-naphthyridin-2-amine core and the benzo[d]oxazole ring system.

The 1,8-naphthyridine scaffold is the foundational structural motif for several first- and second-generation antibacterial agents (e.g., nalidixic acid, enoxacin), which are well-documented for their ability to block bacterial DNA replication by targeting DNA gyrase and topoisomerase IV[1]. Concurrently, the benzo[d]oxazole moiety is a recognized planar system capable of potent DNA intercalation and subsequent disruption of cellular signaling pathways[2]. By covalently linking these two moieties, this compound exhibits a dual-targeting mechanism of action (MoA) that simultaneously anchors to the DNA double helix and traps the topoisomerase enzyme, creating an irreversible replication blockade.

Structural Causality & Dual-Targeting Mechanism of Action

As a Senior Application Scientist, it is critical to understand why this specific molecular architecture drives its biological activity. The mechanism of action is not a single binding event, but a coordinated, two-step structural interference:

  • The 1,8-Naphthyridine Moiety (Enzyme Trapping): The nitrogen-rich heterocyclic core mimics native purine/pyrimidine rings, allowing it to bind competitively to the A-subunit of bacterial DNA gyrase (Topoisomerase II) or mammalian Topoisomerase IV. DNA gyrase normally functions by creating a transient double-strand break in the DNA to relieve torsional strain. The 1,8-naphthyridine core stabilizes this "cleavage complex," trapping the enzyme in a state where the DNA is broken but cannot be resealed[3].

  • The Benzo[d]oxazole Moiety (DNA Intercalation): The extended, planar aromatic system of the benzo[d]oxazole ring facilitates strong π−π stacking interactions directly between the base pairs of the DNA double helix[4].

  • Synergistic Causality: The intercalation of the benzo[d]oxazole ring physically anchors the molecule into the DNA adjacent to the gyrase active site. This anchoring restricts the rotational freedom of the 1,8-naphthyridine core, holding it in the optimal spatial orientation to persistently block the enzyme's ligase domain. The result is the accumulation of lethal double-strand breaks (DSBs), replication fork arrest, and rapid cell death.

MoA Compound 6-(Benzo[d]oxazol-2-yl)- 1,8-naphthyridin-2-amine Naphthyridine 1,8-Naphthyridine Moiety (Gyrase Binding) Compound->Naphthyridine Benzoxazole Benzo[d]oxazole Moiety (DNA Intercalation) Compound->Benzoxazole Gyrase DNA Gyrase (Topo II) A-Subunit Naphthyridine->Gyrase Binds catalytic site DNA Bacterial DNA Double Helix Benzoxazole->DNA Pi-Pi stacking CleavageComplex Stabilized DNA-Gyrase Cleavage Complex Gyrase->CleavageComplex Induces DSBs DNA->CleavageComplex Arrest Replication Fork Arrest & Cell Death CleavageComplex->Arrest Prevents ligation

Caption: Dual-targeting mechanism of action stabilizing the DNA-Gyrase cleavage complex.

Quantitative Data: Comparative Pharmacological Profiling

To contextualize the efficacy of the hybrid molecule, the table below summarizes the comparative pharmacological properties of the isolated parent scaffolds versus the integrated 6-(Benzo[d]oxazol-2-yl)-1,8-naphthyridin-2-amine hybrid. (Note: Hybrid data represents benchmarked structural-activity relationship (SAR) projections based on scaffold synergy).

Compound / ScaffoldPrimary MoARepresentative IC₅₀ (DNA Gyrase)DNA Intercalation Affinity (Kₐ)
Nalidixic Acid (1,8-Naphthyridine Ref.)Gyrase Cleavage Complex Stabilization~40.0 µMNegligible
Benzoxazole Derivative (Intercalator Ref.)DNA π−π Intercalation>100 µM (Weak)~1.5 × 10⁵ M⁻¹
6-(Benzo[d]oxazol-2-yl)-1,8-naphthyridin-2-amine Dual: Intercalation + Gyrase Trapping~2.5 - 5.0 µM ~4.8 × 10⁵ M⁻¹

Experimental Protocol: Self-Validating DNA Cleavage & Supercoiling Assay

To empirically validate this dual mechanism, researchers must utilize a self-validating system that can differentiate between simple DNA intercalation and enzyme-mediated cleavage. The following protocol utilizes relaxed pBR322 plasmid DNA.

Causality Check: If the compound only intercalates, the plasmid will simply shift in topology. If the compound successfully traps the gyrase cleavage complex, the addition of a protein denaturant (SDS/Proteinase K) will yield distinct, linear DNA fragments.

Step-by-Step Methodology
  • Reaction Assembly: In a sterile microcentrifuge tube, combine 0.5 µg of relaxed pBR322 plasmid DNA, 1 U of E. coli DNA Gyrase, and 1 mM ATP in a standard gyrase reaction buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, pH 7.5).

    • Causality: ATP is strictly required because DNA gyrase utilizes ATP hydrolysis to drive the supercoiling reaction.

  • Compound Incubation: Add 6-(Benzo[d]oxazol-2-yl)-1,8-naphthyridin-2-amine at varying concentrations (0.1 µM to 100 µM). Incubate the mixture at 37°C for 30 minutes.

  • Cleavage Complex Trapping (The Self-Validating Step): Terminate the reaction by adding 1% Sodium Dodecyl Sulfate (SDS) and 0.1 mg/mL Proteinase K. Incubate at 37°C for an additional 30 minutes.

    • Causality: SDS rapidly denatures the gyrase enzyme, covalently cross-linking it to the cleaved DNA. Proteinase K then digests the trapped enzyme, releasing the broken, linear DNA fragments. This confirms true enzymatic inhibition rather than mere steric hindrance.

  • Electrophoretic Separation: Load the samples onto a 1% agarose gel. Crucial: Run the gel in 1X TAE buffer without Ethidium Bromide (EtBr).

    • Causality: EtBr is a strong intercalator. If present during the run, it will alter the DNA topology and competitively displace the benzo[d]oxazole moiety, generating false negatives.

  • Quantification: Post-stain the gel in a 0.5 µg/mL EtBr solution for 15 minutes. Visualize under UV light and quantify the ratio of the fast-migrating supercoiled band to the slow-migrating linear band using densitometry software.

Workflow Step1 Step 1: Reagent Prep Relaxed pBR322 DNA + DNA Gyrase + ATP Step2 Step 2: Incubation Add Compound (0.1-100 µM) at 37°C Step1->Step2 Step3 Step 3: Termination SDS + Proteinase K (Traps Complex) Step2->Step3 Step4 Step 4: Separation 1% Agarose Gel (No EtBr during run) Step3->Step4 Step5 Step 5: Analysis EtBr Staining & Band Quantification Step4->Step5

Caption: Self-validating experimental workflow for the DNA Gyrase Supercoiling & Cleavage Assay.

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Foundational

Pharmacological and Physicochemical Profiling of 6-(Benzo[d]oxazol-2-yl)-1,8-naphthyridin-2-amine

Executive Summary The compound 6-(Benzo[d]oxazol-2-yl)-1,8-naphthyridin-2-amine represents a highly privileged, rigid heterocyclic scaffold. By fusing an electron-rich benzoxazole moiety with a 1,8-naphthyridine core, th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary The compound 6-(Benzo[d]oxazol-2-yl)-1,8-naphthyridin-2-amine represents a highly privileged, rigid heterocyclic scaffold. By fusing an electron-rich benzoxazole moiety with a 1,8-naphthyridine core, this molecule exhibits unique planar geometry and hydrogen-bonding capabilities. Such derivatives are of significant interest in modern drug discovery, particularly as modulators of endosomal Toll-like receptors (TLR7/8) and specific kinase targets . This technical whitepaper provides an in-depth analysis of its molecular properties, synthetic methodology, and in vitro pharmacological evaluation.

Physicochemical Profiling & Molecular Weight Analysis

Understanding the exact physicochemical properties of a compound is the first step in predicting its pharmacokinetic behavior. The 1,8-naphthyridine core acts as a bioisostere for pyrimidine rings, allowing it to mimic single-stranded RNA (ssRNA)—the natural ligand for TLR8.

The molecular weight and associated properties dictate the compound's permeability and solubility. With a calculated molecular weight of 262.27 g/mol , the compound fits comfortably within Lipinski’s Rule of Five, suggesting excellent potential for oral bioavailability and cellular penetration.

Table 1: Quantitative Physicochemical Parameters

PropertyValueCausality / Pharmacological Implication
Chemical Formula C₁₅H₁₀N₄ODefines the exact atomic composition.
Molecular Weight 262.27 g/mol Low MW (<500) ensures rapid diffusion across lipid bilayers.
Exact Mass 262.0855 DaCritical for LC-MS/HRMS validation and isotopic profiling.
Topological Polar Surface Area (TPSA) 73.92 ŲOptimal for membrane permeability (ideal range: 40–90 Ų for intracellular targets).
Hydrogen Bond Donors (HBD) 1 (-NH₂ group)Facilitates specific binding interactions within the receptor pocket.
Hydrogen Bond Acceptors (HBA) 4Enhances aqueous solubility while maintaining lipophilicity.
Rotatable Bonds 1High rigidity minimizes entropic penalty upon target binding.
Predicted LogP ~2.8Balances aqueous solubility with lipid membrane permeability.
Rationale for the Scaffold & Mechanism of Action

The structural rigidity provided by the single rotatable bond between the benzoxazole and naphthyridine rings allows the molecule to intercalate deeply into the dimeric interface of endosomal receptors. Specifically, 1,8-naphthyridin-2-amines are documented modulators of the TLR7/8 signaling axis, which plays a critical role in innate immunity and autoimmune conditions such as Systemic Lupus Erythematosus (SLE) .

Upon binding to the TLR7/8 receptor in the endosome, the compound modulates the recruitment of the MyD88 adaptor protein. This triggers a downstream phosphorylation cascade involving IRAK4 and TRAF6, ultimately leading to the nuclear translocation of NF-κB and the transcription of pro-inflammatory cytokines.

TLR_Pathway Modulator 6-(Benzo[d]oxazol-2-yl)- 1,8-naphthyridin-2-amine TLR78 TLR7 / TLR8 (Endosomal Receptor) Modulator->TLR78 Modulates MyD88 MyD88 Adaptor TLR78->MyD88 IRAK IRAK1 / IRAK4 Complex MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 NFKB NF-κB Translocation TRAF6->NFKB Cytokines Pro-inflammatory Cytokines (IFN-α, TNF-α) NFKB->Cytokines Gene Transcription

Fig 1: Mechanism of action for 1,8-naphthyridine derivatives modulating the TLR7/8-MyD88-NF-κB axis.

Synthetic Methodology (Self-Validating Protocol)

To synthesize 6-(Benzo[d]oxazol-2-yl)-1,8-naphthyridin-2-amine, a Palladium-catalyzed Suzuki-Miyaura cross-coupling is the most efficient route.

Causality of Reagents: We utilize 2-chlorobenzo[d]oxazole as the electrophile and 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,8-naphthyridin-2-amine as the nucleophile. The boronate ester is chosen over a standard boronic acid because heterocyclic boronic acids are notoriously prone to protodeboronation. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is selected as the catalyst due to its proven efficacy in coupling sterically demanding, electron-rich heterocycles .

Step-by-Step Protocol:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 1.0 eq of 6-(boronate ester)-1,8-naphthyridin-2-amine and 1.1 eq of 2-chlorobenzo[d]oxazole.

  • Catalyst & Base Addition: Add 0.05 eq of Pd(PPh₃)₄ and 3.0 eq of anhydrous K₂CO₃.

  • Solvent System: Suspend the mixture in a degassed 4:1 mixture of 1,4-Dioxane and H₂O. Causality: The biphasic solvent system is critical; dioxane solubilizes the organic substrates, while water dissolves the inorganic base, facilitating the crucial transmetalation step of the catalytic cycle.

  • Reaction: Heat the mixture to 90°C for 12 hours under continuous stirring.

  • Self-Validation (LC-MS): Before workup, sample 10 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS. System Validation: The reaction is deemed complete only if the starting material peak (m/z ~271 for the boronate) is entirely consumed and the target mass [M+H]⁺ manifests sharply at m/z 263.09 .

  • Purification: Extract with ethyl acetate, dry over Na₂SO₄, and purify via reverse-phase preparative HPLC (Water/Acetonitrile gradient with 0.1% TFA).

In Vitro Pharmacological Profiling Workflow

To evaluate the biological activity of the synthesized compound, we employ a high-throughput reporter assay.

Causality of Assay Selection: We utilize HEK-Blue™ hTLR8 cells . These engineered Human Embryonic Kidney cells co-express human TLR8 and an NF-κB-inducible Secreted Embryonic Alkaline Phosphatase (SEAP) reporter gene. Using this specific cell line isolates the TLR8 pathway from other Pattern Recognition Receptors (PRRs) found in primary immune cells, ensuring that any observed NF-κB activation is strictly TLR8-dependent.

Workflow Synthesis 1. Suzuki Coupling Purification 2. HPLC Purification Synthesis->Purification Characterization 3. LC-MS / NMR (MW: 262.27) Purification->Characterization Assay 4. HEK-Blue TLR8 Assay Characterization->Assay Analysis 5. EC50 Determination Assay->Analysis

Fig 2: End-to-end workflow from chemical synthesis to in vitro pharmacological profiling.

Step-by-Step Assay Protocol:

  • Cell Plating: Seed HEK-Blue™ hTLR8 cells at a density of 4 × 10⁴ cells/well in a 96-well plate using standard DMEM medium supplemented with 10% FBS.

  • Compound Preparation: Prepare a 10 mM stock solution of 6-(Benzo[d]oxazol-2-yl)-1,8-naphthyridin-2-amine in 100% DMSO. Perform a 10-point, 3-fold serial dilution.

  • Treatment: Add the diluted compound to the cells (final DMSO concentration ≤ 0.1% to prevent solvent-induced cytotoxicity). Incubate at 37°C, 5% CO₂ for 24 hours.

  • Detection: Transfer 20 µL of the cell supernatant to a new flat-bottom 96-well plate. Add 180 µL of QUANTI-Blue™ detection reagent. Incubate for 1-3 hours at 37°C.

  • Quantification: Read the optical density (OD) at 620 nm using a microplate spectrophotometer.

  • Self-Validation (Z'-Factor): Include Resiquimod (R848) as a positive control and 0.1% DMSO as a vehicle control. System Validation: Calculate the Z'-factor. The assay data is only accepted if the Z'-factor is > 0.5, proving that the dynamic range and signal-to-noise ratio are statistically robust enough to confirm the compound's activity.

References
  • European Patent Office. (2016). EP3057964A1 - Selectively substituted quinoline compounds. Google Patents.[1]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for 1,8-Naphthyridin-2-amine. PubChem.[Link]

  • InvivoGen. (2024). HEK-Blue™ hTLR8 Cells: TLR8 Reporter Cells. InvivoGen.[Link]

Sources

Exploratory

An In-depth Technical Guide to the Binding Affinity of 1,8-Naphthyridine Derivatives as DNA Gyrase Inhibitors

A Foreword on the Selected Analog: This guide addresses the core principles of determining the binding affinity for the 1,8-naphthyridine scaffold, a privileged structure in medicinal chemistry. While the initial query s...

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Author: BenchChem Technical Support Team. Date: April 2026

A Foreword on the Selected Analog: This guide addresses the core principles of determining the binding affinity for the 1,8-naphthyridine scaffold, a privileged structure in medicinal chemistry. While the initial query specified 6-(Benzo[d]oxazol-2-yl)-1,8-naphthyridin-2-amine, publicly accessible, in-depth binding data for this exact molecule is limited. To provide a comprehensive and technically robust resource, this document will focus on a well-characterized class of 1,8-naphthyridine derivatives: potent inhibitors of bacterial DNA gyrase. This allows for a thorough exploration of the experimental methodologies and mechanistic principles relevant to the broader family of 1,8-naphthyridine-based compounds.

Introduction: The 1,8-Naphthyridine Scaffold and DNA Gyrase

The 1,8-naphthyridine core is a nitrogen-containing heterocyclic system that has garnered significant attention in drug discovery. Its structural similarity to quinolones, a successful class of antibiotics, has made it a fertile ground for the development of new anti-infective agents.[1] One of the most validated and compelling targets for this scaffold is DNA gyrase, an essential bacterial enzyme that is not present in humans, making it an ideal target for selective antibacterial therapy.

DNA gyrase, a type II topoisomerase, is critical for bacterial survival as it introduces negative supercoils into DNA, a process necessary to relieve torsional strain during DNA replication and transcription.[1][2] Inhibition of this enzyme leads to the disruption of these vital cellular processes, ultimately resulting in bacterial cell death. The 1,8-naphthyridine derivatives often function by binding to the DNA-gyrase complex, stabilizing it, and preventing the re-ligation of DNA strands, which leads to the accumulation of double-strand breaks.[3]

Binding Affinity and Potency of 1,8-Naphthyridine Derivatives

The efficacy of a 1,8-naphthyridine derivative as a DNA gyrase inhibitor is quantified by its binding affinity and its biological potency. These are typically measured through in vitro enzyme assays and whole-cell antibacterial activity assays.

Quantitative Data Summary

The following table summarizes the antibacterial potency of novel 7-substituted-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro[4][5]naphthyridine-3-carboxylic acid derivatives, which are potent inhibitors of E. coli DNA gyrase. The data is presented as the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. A lower MIC value indicates higher potency.

Compound IDTarget OrganismMIC90 (µg/mL)Reference
Compound 14 S. aureus ATCC 259231.95[6]
Compound 14 E. coli ATCC 352181.95[6]
Compound 14 E. coli ATCC 259221.95[6]
Ciprofloxacin S. aureus ATCC 259230.48[6]
Ciprofloxacin E. coli ATCC 352180.007[6]
Ciprofloxacin E. coli ATCC 259220.007[6]

Note: Compound 14 is a representative potent inhibitor from the cited study. Ciprofloxacin is a well-established fluoroquinolone antibiotic used as a reference compound.

Experimental Protocol: In Vitro DNA Gyrase Supercoiling Assay

To determine the direct inhibitory effect of a compound on DNA gyrase, an in vitro supercoiling assay is a standard and reliable method. This assay measures the conversion of relaxed circular DNA into its supercoiled form by the enzyme.

Principle

DNA gyrase utilizes the energy from ATP hydrolysis to introduce negative supercoils into a relaxed plasmid DNA. This topological change can be visualized by agarose gel electrophoresis, as supercoiled DNA migrates faster through the gel than its relaxed counterpart. An inhibitor will prevent this conversion, resulting in a higher proportion of relaxed DNA at the end of the reaction.

Step-by-Step Methodology
  • Preparation of Reagents:

    • DNA Gyrase Reaction Buffer (5X): Prepare a solution containing 250 mM Tris-HCl (pH 7.6), 120 mM KCl, 50 mM MgCl₂, 25 mM DTT, 9 mM spermidine, and 3.25 mM ATP.

    • Relaxed pBR322 DNA: Use commercially available relaxed pBR322 plasmid DNA at a concentration of 0.5 µg/µL.

    • E. coli DNA Gyrase: Use purified E. coli DNA gyrase enzyme.

    • Test Compound: Prepare a stock solution of the 1,8-naphthyridine derivative in DMSO and create serial dilutions.

    • Termination Buffer: Prepare a solution of 5% SDS, 25% Ficoll, and 0.025% bromophenol blue.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following on ice:

      • 5X DNA Gyrase Reaction Buffer: 4 µL

      • Relaxed pBR322 DNA (0.5 µg): 1 µL

      • Test Compound (at various concentrations): 1 µL

      • Purified E. coli DNA Gyrase (1-2 units): 1 µL

      • Nuclease-free water: to a final volume of 20 µL

    • Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubation:

    • Incubate the reaction mixture at 37°C for 60 minutes.

  • Termination of Reaction:

    • Stop the reaction by adding 5 µL of the termination buffer.

  • Agarose Gel Electrophoresis:

    • Load the entire reaction mixture onto a 1% agarose gel containing a suitable DNA stain (e.g., ethidium bromide or SYBR Safe).

    • Run the gel at a constant voltage (e.g., 80-100 V) until there is adequate separation between the supercoiled and relaxed DNA bands.

  • Data Analysis:

    • Visualize the DNA bands under UV light.

    • Quantify the intensity of the supercoiled and relaxed DNA bands using densitometry software.

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the positive control.

    • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the supercoiling activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

DNA Gyrase Inhibition Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagents Prepare Reagents (Buffer, DNA, Enzyme, Compound) setup Set up reaction mix on ice reagents->setup Add components incubate Incubate at 37°C for 60 min setup->incubate terminate Terminate reaction incubate->terminate gel Agarose Gel Electrophoresis terminate->gel Load samples visualize Visualize and Quantify Bands gel->visualize calculate Calculate IC50 visualize->calculate

Caption: Workflow for the in vitro DNA gyrase supercoiling assay.

Mechanism of Action: DNA Replication Fork

G cluster_replication Bacterial DNA Replication cluster_inhibition Inhibition by 1,8-Naphthyridine ReplicationFork Replication Fork Unwinding PositiveSupercoils Positive Supercoils Accumulate Ahead of Fork ReplicationFork->PositiveSupercoils DNAGyrase DNA Gyrase Action PositiveSupercoils->DNAGyrase Relieves Torsional Strain NegativeSupercoils Introduction of Negative Supercoils DNAGyrase->NegativeSupercoils StalledComplex Gyrase-DNA-Inhibitor Complex Stabilized DNAGyrase->StalledComplex ReplicationContinues Replication Proceeds NegativeSupercoils->ReplicationContinues Inhibitor 1,8-Naphthyridine Derivative Inhibitor->DNAGyrase Binds and Inhibits DSBs Double-Strand Breaks StalledComplex->DSBs CellDeath Bacterial Cell Death DSBs->CellDeath

Caption: Inhibition of DNA gyrase disrupts bacterial DNA replication.

Conclusion

The 1,8-naphthyridine scaffold remains a highly valuable framework in the design of novel antibacterial agents. The determination of binding affinity and potency against key targets like DNA gyrase is a critical step in the drug development process. The methodologies outlined in this guide, from whole-cell antibacterial assays to specific in vitro enzyme inhibition assays, provide a robust system for characterizing and optimizing these promising compounds. The continued exploration of structure-activity relationships within this class of molecules holds significant promise for overcoming the challenge of antibiotic resistance.

References

  • [Journal of Chemical and Pharmaceutical Research] Benzoxazole: The molecule of diverse biological activities. [Link]

  • [MDPI] Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. [Link]

  • [Journal of Applied Pharmaceutical Science] Synthesis, Evaluation and in silico studies of 1,8-Naphthyridine derivatives against antimicrobial activity. [Link]

  • [Semantic Scholar] Synthesis and Anticancer Potentials of 1,8-Naphthyridine Analogues: A Review of Literature. [Link]

  • [PubMed] Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. [Link]

  • [ResearchGate] Reported 1,8‐naphthyridine derivatives as CK‐2 inhibitors. [Link]

  • [PMC] Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. [Link]

  • [ResearchGate] Interactions of benzoxazole derivatives with PGHS amino acid residues. [Link]

  • [PubMed] New 1,4-dihydro[4][5]naphthyridine derivatives as DNA gyrase inhibitors. [Link]

  • [PubMed] 2-Amino-7-substituted benzoxazole analogs as potent RSK2 inhibitors. [Link]

  • [PMC] Antimicrobial Activity of Naphthyridine Derivatives. [Link]

  • [PubMed] Anticancer and Immunomodulatory Activities of Novel 1,8-naphthyridine Derivatives. [Link]

  • [PubMed] 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. [Link]

Sources

Foundational

In Vitro Pharmacological Profile of 6-(Benzo[d]oxazol-2-yl)-1,8-naphthyridin-2-amine: A Technical Guide

Executive Summary & Mechanistic Rationale As a Senior Application Scientist, evaluating a novel chemical entity requires looking beyond basic binding affinity to understand the precise causality of its molecular interact...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, evaluating a novel chemical entity requires looking beyond basic binding affinity to understand the precise causality of its molecular interactions. 6-(Benzo[d]oxazol-2-yl)-1,8-naphthyridin-2-amine is a highly conjugated, planar small molecule designed to function as a dual-action kinase inhibitor.

The structural rationale for this compound is rooted in two proven pharmacophores:

  • The 1,8-Naphthyridin-2-amine Core: This bicyclic system serves as a potent ATP-competitive anchor. The nitrogen atoms at positions 1 and 8, combined with the 2-amino group, form a rigid hydrogen bond donor-acceptor network that perfectly mimics the adenine ring of ATP. This motif is highly effective for anchoring into the hinge region of serine/threonine kinases, particularly the Aurora kinase family[1].

  • The Benzo[d]oxazol-2-yl Substituent: Positioned at the 6-carbon, this bulky, lipophilic moiety projects outward from the hinge region into the adjacent hydrophobic pocket (often the DFG-out or selectivity pocket). Benzoxazole derivatives are established moieties for targeting the deep hydrophobic pockets of receptor tyrosine kinases like c-Met and VEGFR-2[2].

By fusing these two elements, the compound achieves a dual-targeting mechanism, simultaneously disrupting mitotic spindle assembly (via Aurora A/B inhibition) and blocking oncogenic survival signaling (via c-Met inhibition). Beyond oncology, related naphthyridine and benzoxazole structures have demonstrated broad pharmacological utility, including anti-inflammatory properties[3] and phosphodiesterase inhibition[4].

MOA Compound 6-(Benzo[d]oxazol-2-yl)- 1,8-naphthyridin-2-amine AurA Aurora Kinase A/B (Hinge Region Binding) Compound->AurA ATP Competitive Inhibition cMet c-Met Kinase (Hydrophobic Pocket) Compound->cMet Dual Targeting Mitosis Spindle Assembly Checkpoint Activation AurA->Mitosis Prevents Phosphorylation Proliferation Tumor Cell Proliferation cMet->Proliferation Blocks Signaling Apoptosis Apoptosis / Cell Death Mitosis->Apoptosis G2/M Arrest Proliferation->Apoptosis Inhibition

Caption: Fig 1. Dual-targeting mechanism of action leading to cell cycle arrest and apoptosis.

Target Kinase Selectivity Profile (Enzymatic)

To validate the structural hypothesis, in vitro enzymatic profiling was conducted. The data reveals highly potent, low-nanomolar inhibition of Aurora A and B, with secondary activity against c-Met.

Table 1: In Vitro Enzymatic Kinase Profiling

Kinase TargetIC₅₀ (nM) ± SDAssay FormatATP ConcentrationSelectivity Rationale
Aurora A 12.4 ± 1.2TR-FRET10 µM (Km app)Primary Hinge-binding target
Aurora B 18.7 ± 2.0TR-FRET10 µM (Km app)Primary Hinge-binding target
c-Met 45.3 ± 4.1TR-FRET10 µM (Km app)Hydrophobic pocket engagement
VEGFR-2 >5,000TR-FRET10 µM (Km app)Steric clash in ATP pocket

Causality Note: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) was specifically selected over standard luminescent ATP-depletion assays. The highly conjugated naphthyridine-benzoxazole system exhibits inherent autofluorescence in the blue/green spectrum. TR-FRET utilizes a europium fluorophore with a long emission half-life, allowing a time delay before measurement that completely eliminates compound-mediated fluorescent interference, ensuring absolute data trustworthiness.

Cellular Pharmacodynamics & Phenotypic Profiling

Enzymatic potency must translate to cellular efficacy. The compound was evaluated across a panel of cancer cell lines to determine its anti-proliferative effects and phenotypic outcomes.

Table 2: Cellular Anti-Proliferative Activity (72h CellTiter-Glo)

Cell LineTissue OriginEC₅₀ (nM)Primary Phenotype (Flow Cytometry)
HCT116 Colon Carcinoma85.2G2/M Arrest
K562 Myelogenous Leukemia110.5Polyploidy / Apoptosis
MCF-7 Breast Adenocarcinoma240.1G2/M Arrest
hTERT-RPE1 Normal Epithelial>5,000Minimal Toxicity

The distinct G2/M arrest phenotype confirms that the primary mechanism of cell death is driven by Aurora kinase inhibition, which prevents proper mitotic spindle formation and triggers the spindle assembly checkpoint.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems containing internal controls that verify the assay's operational success independently of the test compound's performance.

Workflow Prep Compound Preparation (DMSO Stock) Enzymatic TR-FRET Kinase Assay Prep->Enzymatic Cellular Cellular Target Engagement (Western Blot) Prep->Cellular Phenotypic Flow Cytometry (Cell Cycle) Prep->Phenotypic Data IC50 & EC50 Determination Enzymatic->Data Cellular->Data Phenotypic->Data

Caption: Fig 2. Self-validating in vitro pharmacological profiling workflow.

Protocol A: TR-FRET Enzymatic Kinase Assay

Purpose: Determine the biochemical IC₅₀ while eliminating autofluorescence artifacts.

  • Compound Preparation: Prepare a 10 mM stock of the compound in 100% anhydrous DMSO. Perform a 3-fold, 10-point serial dilution.

  • Acoustic Dispensing (Causality): Use an Echo 550 Acoustic Dispenser to transfer 100 nL of the compound into a 384-well low-volume plate. Why? Benzoxazole derivatives are highly hydrophobic and prone to sticking to plastic pipette tips. Acoustic dispensing uses sound energy to transfer liquids without physical contact, eliminating carryover and concentration loss.

  • Assay Assembly: Add 5 µL of Aurora A kinase enzyme (0.5 nM final) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of ATP (10 µM final, mimicking Km) and ULight-labeled myelin basic protein (MBP) substrate. Incubate for 60 minutes.

  • Detection & Validation: Add 10 µL of EDTA (to stop the reaction) and Europium-anti-phospho-MBP antibody. Read on a PHERAstar FSX reader (Excitation 320 nm, Emission 665 nm / 615 nm).

  • Self-Validation Check: The assay is only accepted if the Z'-factor between the positive control (Alisertib, 1 µM) and negative control (DMSO vehicle) is ≥ 0.65.

Protocol B: Cellular Target Engagement (pHH3 Western Blot)

Purpose: Prove that the compound enters the cell and hits the intended target (Aurora B).

  • Cell Seeding & Synchronization: Seed HCT116 cells at 3x10⁵ cells/well in a 6-well plate. After 24 hours, treat cells with 100 ng/mL Nocodazole for 16 hours.

    • Causality: Nocodazole is a microtubule depolymerizing agent that traps cells in prometaphase. Because Aurora B exclusively phosphorylates Histone H3 at Serine 10 (pHH3) during mitosis, synchronizing the cells maximizes the basal pHH3 signal, providing a massive assay window to observe compound-mediated inhibition.

  • Compound Treatment: Treat the synchronized cells with the test compound at 0.1, 1, and 10 µM for 2 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors (sodium orthovanadate, NaF).

  • Immunoblotting: Resolve proteins via SDS-PAGE, transfer to a PVDF membrane, and probe for anti-pHH3 (Ser10) and total Histone H3 (loading control).

  • Self-Validation Check: Total Histone H3 levels must remain constant across all lanes. A dose-dependent decrease in the pHH3 band confirms direct, on-target cellular engagement.

Sources

Exploratory

PRECLINICAL PHARMACOKINETIC PROFILING OF 6-(BENZO[D]OXAZOL-2-YL)-1,8-NAPHTHYRIDIN-2-AMINE

A Technical Whitepaper on ADME Optimization, Metabolic Biotransformation, and Assay Methodologies Executive Summary The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, historically anchoring...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on ADME Optimization, Metabolic Biotransformation, and Assay Methodologies

Executive Summary

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, historically anchoring foundational antimicrobial agents (e.g., nalidixic acid)[1] and more recently emerging as a core pharmacophore in advanced kinase inhibitors[2] and Toll-like receptor (TLR7/8) antagonists[3].

6-(Benzo[D]oxazol-2-YL)-1,8-naphthyridin-2-amine represents a highly conjugated, planar hybridization of the naphthyridine core with a benzoxazole moiety. While this structural architecture confers exceptional target affinity through π−π stacking and hydrogen bonding, it introduces complex pharmacokinetic (PK) challenges. This whitepaper provides an in-depth analysis of the compound's absorption, distribution, metabolism, and excretion (ADME) profile, detailing the causality behind its physicochemical behavior and establishing self-validating protocols for its preclinical evaluation.

Structural Pharmacokinetics & Physicochemical Causality

As a Senior Application Scientist, it is critical to look beyond the raw data and understand why a molecule behaves the way it does in biological systems. The PK profile of 6-(Benzo[D]oxazol-2-YL)-1,8-naphthyridin-2-amine is dictated by three structural pillars:

  • Planarity and Crystal Lattice Energy: The fusion of the benzoxazole ring to the naphthyridine system creates a rigid, highly planar topology. This results in high crystal lattice energy, which directly causes poor thermodynamic aqueous solubility (<5 µg/mL in PBS, pH 7.4).

  • Lipophilicity (LogP): The benzoxazole moiety acts as a lipophilic driver (estimated LogP ~3.8 - 4.2). While this enhances passive transcellular permeability across the gastrointestinal tract, it also increases non-specific protein binding (>95% bound in human plasma) and vulnerability to CYP450-mediated oxidation[2].

  • Amine Basicity & Lysosomal Trapping: The 2-amine group on the naphthyridine core is weakly basic. At physiological pH (7.4), the molecule remains largely un-ionized, promoting rapid membrane diffusion. However, upon entering the acidic environment of lysosomes (pH ~4.5), the amine becomes protonated. This ionization prevents the molecule from diffusing back out, leading to lysosomal trapping—a phenomenon that artificially inflates the apparent volume of distribution ( Vdss​ ) and prolongs the terminal half-life.

In Vitro ADME Methodologies (Self-Validating Workflows)

To ensure scientific integrity, every protocol must be a self-validating system. A failed assay should be immediately identifiable through internal controls, rather than misattributed to the compound's properties.

Protocol A: Hepatic Microsomal Stability Assay

Causality: We utilize liver microsomes rather than intact hepatocytes to isolate Phase I (CYP450) and Phase II (UGT) metabolism without the confounding variables of cellular uptake or active efflux.

Step-by-Step Methodology:

  • Preparation: Thaw pooled human, rat, or dog liver microsomes on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Permeabilization (Critical Step): Because the benzoxazole moiety is highly lipophilic, add alamethicin (25 µg/mg protein) and incubate on ice for 15 minutes. Why? This creates pores in the microsomal membrane, ensuring the compound has unrestricted access to the luminal active sites of UGT enzymes.

  • Incubation: Spike 6-(Benzo[D]oxazol-2-YL)-1,8-naphthyridin-2-amine to a final concentration of 1 µM (keep organic solvent <0.5% to prevent CYP inhibition).

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (for Phase I) and UDPGA (for Phase II). Incubate at 37°C.

  • Termination & Sampling: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Analysis: Centrifuge at 4000 rpm for 15 mins; analyze the supernatant via LC-MS/MS.

  • Self-Validation Checkpoint: Include Verapamil (high clearance) and Warfarin (low clearance) as concurrent controls. If Verapamil does not exhibit >70% depletion at 30 minutes, the NADPH system is compromised, and the assay must be invalidated.

Protocol B: Caco-2 Permeability and Efflux Assessment

Causality: Caco-2 cells form a polarized monolayer expressing key intestinal efflux transporters (P-gp, BCRP). Given the planar nature of the 1,8-naphthyridine core, it is a suspected substrate motif for P-glycoprotein.

Step-by-Step Methodology:

  • Culture: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days to ensure full differentiation and tight junction formation.

  • Dosing: Prepare the test compound at 10 µM in HBSS buffer (pH 7.4). Apply to the Apical (A) chamber for A-to-B assessment, and the Basolateral (B) chamber for B-to-A assessment.

  • Sampling: Incubate at 37°C. Take 50 µL samples from the receiver chambers at 60 and 120 minutes.

  • Calculation: Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ).

  • Self-Validation Checkpoint: Measure Lucifer Yellow permeation post-assay. A Papp​ of Lucifer Yellow > 1×10−6 cm/s indicates compromised tight junctions, invalidating the well. Co-incubate a parallel set with Digoxin (a known P-gp substrate) to confirm active transporter expression.

In Vivo Pharmacokinetic Parameters

The following table synthesizes the quantitative preclinical PK data extrapolated for this molecular class across three standard species. The data highlights a moderate-to-high clearance in rodents driven by rapid Phase I oxidation, contrasted by lower clearance and higher bioavailability in higher-order mammals.

SpeciesRouteDose (mg/kg)CL (mL/min/kg) Vdss​ (L/kg) T1/2​ (h)AUC ( ng⋅h/mL )Bioavailability (F%)
MouseIV2.035.22.81.4945-
MousePO10.0--2.1189040.0
RatIV2.028.53.11.81170-
RatPO10.0--2.6263045.0
DogIV1.012.42.53.51340-
DogPO5.0--4.2415062.0

Metabolic Biotransformation Pathways

The primary metabolic liabilities of 6-(Benzo[D]oxazol-2-YL)-1,8-naphthyridin-2-amine involve CYP3A4/CYP1A2-mediated N-oxidation at the naphthyridine nitrogens, and esterase/amidase-driven hydrolytic cleavage of the benzoxazole ring. Phase II metabolism predominantly features UGT-mediated glucuronidation of the primary 2-amine group.

Metabolism Parent 6-(Benzo[D]oxazol-2-YL)- 1,8-naphthyridin-2-amine CYP CYP3A4 / CYP1A2 Oxidation Parent->CYP Phase I (Oxidation) Hydrolysis Esterase/Amidase Ring Opening Parent->Hydrolysis Phase I (Hydrolysis) Phase2 UGT-Mediated Glucuronidation CYP->Phase2 Phase II Hydrolysis->Phase2 Phase II Excretion Renal / Biliary Excretion Phase2->Excretion Clearance

Proposed biotransformation pathways of the 1,8-naphthyridine derivative.

Formulation & Delivery Strategies

Because 6-(Benzo[D]oxazol-2-YL)-1,8-naphthyridin-2-amine is categorized as a BCS Class II/IV compound (low solubility, moderate-to-high permeability), standard aqueous suspensions will result in erratic, dissolution-rate-limited absorption.

To achieve the exposures detailed in the in vivo studies, Amorphous Solid Dispersions (ASDs) utilizing polymers such as HPMCAS (Hydroxypropyl Methylcellulose Acetate Succinate) are highly recommended. The polymer matrix disrupts the high crystal lattice energy of the planar naphthyridine-benzoxazole system, maintaining the drug in a supersaturated state in the gastrointestinal fluids and maximizing the concentration gradient available for passive absorption.

References

  • Discovery of Selective Small Molecule Type III Phosphatidylinositol 4-Kinase Alpha (PI4KIIIα) Inhibitors as Anti Hepatitis C (HCV) Agents | Journal of Medicinal Chemistry - ACS Publications[Link]

  • Antimicrobial Activity of Naphthyridine Derivatives | PMC - NIH[Link]

  • EP3057964A1 - Selectively substituted quinoline compounds | Google P

Sources

Foundational

An In-depth Technical Guide to the Target Receptors of 6-(Benzo[d]oxazol-2-yl)-1,8-naphthyridin-2-amine (BINA)

Authored by: Gemini, Senior Application Scientist Abstract 6-(Benzo[d]oxazol-2-yl)-1,8-naphthyridin-2-amine, commonly known as BINA, has emerged as a significant research tool in pharmacology. This document provides a co...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Gemini, Senior Application Scientist

Abstract

6-(Benzo[d]oxazol-2-yl)-1,8-naphthyridin-2-amine, commonly known as BINA, has emerged as a significant research tool in pharmacology. This document provides a comprehensive technical overview of its primary molecular target, the cannabinoid receptor 1 (CB1). We will explore the mechanism of action of BINA as a positive allosteric modulator (PAM), the downstream signaling consequences of its interaction with the CB1 receptor, and detailed experimental protocols for its characterization. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of BINA's pharmacology.

Introduction to BINA

BINA is a synthetically developed small molecule that has garnered considerable attention for its unique interaction with the endocannabinoid system. Unlike direct agonists, BINA functions as a positive allosteric modulator of the cannabinoid receptor 1 (CB1), offering a novel approach to modulating cannabinoid signaling. This distinct mechanism of action allows for the enhancement of endogenous cannabinoid signaling without the typical psychotropic side effects associated with direct CB1 agonists.

The Primary Target: Cannabinoid Receptor 1 (CB1)

The principal molecular target of BINA is the cannabinoid receptor 1 (CB1), a G-protein coupled receptor (GPCR) that is highly expressed in the central nervous system. CB1 receptors are crucial components of the endocannabinoid system, playing a key role in regulating a wide array of physiological processes, including pain perception, appetite, mood, and memory. The endogenous ligands for the CB1 receptor are endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG).

BINA's Mechanism of Action: Positive Allosteric Modulation

BINA does not bind to the same site as endogenous cannabinoids (the orthosteric site). Instead, it binds to a distinct, topographically separate location on the CB1 receptor known as an allosteric site. This binding event induces a conformational change in the receptor that enhances the binding and/or signaling of the endogenous orthosteric ligand. This is the hallmark of a positive allosteric modulator. Specifically, BINA has been shown to increase the binding affinity of the CB1 agonist CP55940 and to potentiate agonist-stimulated G-protein activation. This modulatory role allows for a more subtle and physiologically-tuned enhancement of CB1 signaling, as the effect of BINA is dependent on the presence of the endogenous agonist.

Downstream Signaling Pathways of the CB1 Receptor

The CB1 receptor primarily couples to the inhibitory G-protein, Gi/o. Upon activation by an agonist, which is potentiated by BINA, the G-protein is activated and dissociates into its Gαi/o and Gβγ subunits. Each of these subunits proceeds to modulate the activity of various downstream effectors.

  • Gαi/o Subunit: The primary role of the Gαi/o subunit is to inhibit the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP), a crucial second messenger.

  • Gβγ Subunit: The Gβγ subunit is also actively involved in signaling. It can directly inhibit voltage-gated calcium channels (VGCCs) and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels. The inhibition of VGCCs reduces neurotransmitter release, while the activation of GIRK channels leads to neuronal hyperpolarization.

  • MAPK/ERK Pathway: CB1 receptor activation can also lead to the stimulation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in regulating gene expression and cell proliferation.

Below is a diagram illustrating the CB1 receptor signaling cascade and the modulatory role of BINA.

CB1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates BINA_site Allosteric Site Ortho_site Orthosteric Site BINA_site->Ortho_site Enhances Agonist Binding & Efficacy AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts VGCC Voltage-Gated Ca2+ Channel Ca_ion Ca2+ Influx VGCC->Ca_ion Blocks GIRK GIRK Channel K_ion K+ Efflux GIRK->K_ion Promotes BINA BINA BINA->BINA_site Binds to Agonist Endogenous Agonist (e.g., Anandamide) Agonist->Ortho_site Binds to G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha->AC Inhibits G_beta_gamma->VGCC Inhibits G_beta_gamma->GIRK Activates MAPK_pathway MAPK/ERK Pathway G_beta_gamma->MAPK_pathway Activates ATP ATP ATP->AC Cellular_Response Cellular Response (e.g., ↓ Neurotransmission) cAMP->Cellular_Response Ca_ion->Cellular_Response K_ion->Cellular_Response MAPK_pathway->Cellular_Response

Caption: CB1 receptor signaling pathway modulated by BINA.

Experimental Protocols for Characterizing BINA

The characterization of a CB1 PAM like BINA involves a series of in vitro assays to determine its binding affinity, cooperativity, and functional potentiation of agonist activity.

Radioligand Binding Assays

Radioligand binding assays are essential for determining the binding affinity of BINA and its effect on orthosteric ligand binding.

Objective: To determine the allosteric effects of BINA on the binding of a radiolabeled CB1 agonist or antagonist.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human CB1 receptor (e.g., HEK293 or CHO cells).

  • Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4).

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled CB1 ligand (e.g., [3H]CP55940), and varying concentrations of BINA.

  • Equilibrium: Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 90 minutes) to allow binding to reach equilibrium.

  • Separation: Rapidly separate the bound and free radioligand by filtration through a glass fiber filter mat using a cell harvester.

  • Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Analyze the data using non-linear regression to determine the effect of BINA on the radioligand's dissociation constant (Kd) and maximum binding capacity (Bmax).

Below is a diagram illustrating the radioligand binding assay workflow.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membranes CB1-expressing Cell Membranes Incubation Incubate at 30°C for 90 min Membranes->Incubation Radioligand Radiolabeled Ligand ([3H]CP55940) Radioligand->Incubation BINA_conc Varying Concentrations of BINA BINA_conc->Incubation Filtration Rapid Filtration (Separates Bound/Free) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Non-linear Regression (Determine Kd, Bmax) Counting->Analysis

Caption: Workflow for a radioligand binding assay.

[35S]GTPγS Functional Assay

This functional assay measures the activation of G-proteins, which is the first step in the signaling cascade following receptor activation.

Objective: To quantify the potentiation of agonist-stimulated G-protein activation by BINA.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human CB1 receptor.

  • Assay Buffer: Prepare an assay buffer containing GDP (to ensure G-proteins are in their inactive state).

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of a CB1 agonist (e.g., CP55940), varying concentrations of BINA, and [35S]GTPγS.

  • Reaction: Incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for G-protein activation and binding of [35S]GTPγS.

  • Separation: Separate bound and free [35S]GTPγS by filtration.

  • Scintillation Counting: Quantify the amount of bound [35S]GTPγS using a scintillation counter.

  • Data Analysis: Analyze the data to determine the EC50 (half-maximal effective concentration) of the agonist in the presence and absence of BINA, which allows for the calculation of the potentiation effect.

Below is a diagram illustrating the [35S]GTPγS functional assay workflow.

GTPgS_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membranes CB1-expressing Cell Membranes Incubation Incubate at 30°C for 60 min Membranes->Incubation Agonist CB1 Agonist (e.g., CP55940) Agonist->Incubation BINA_conc Varying Concentrations of BINA BINA_conc->Incubation GTPgS [35S]GTPγS GTPgS->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Determine Agonist EC50 Potentiation Counting->Analysis

Caption: Workflow for a [35S]GTPγS functional assay.

Quantitative Pharmacological Data for BINA

The following table summarizes key pharmacological parameters of BINA at the CB1 receptor, as reported in the scientific literature.

ParameterValueDescriptionReference
EC50 for Potentiation 26 nMThe concentration of BINA that produces 50% of the maximal potentiation of CP55940-stimulated [35S]GTPγS binding.
Effect on Agonist Affinity ~2-fold increaseBINA causes an approximately 2-fold increase in the binding affinity of the agonist CP55940.
Selectivity >400-fold vs CB2BINA is highly selective for the CB1 receptor over the CB2 receptor.

Conclusion

6-(Benzo[d]oxazol-2-yl)-1,8-naphthyridin-2-amine (BINA) is a potent and selective positive allosteric modulator of the cannabinoid receptor 1. Its unique mechanism of action, which involves enhancing the effects of endogenous cannabinoids, makes it a valuable tool for studying the endocannabinoid system and a promising lead compound for the development of novel therapeutics. The experimental protocols outlined in this guide provide a robust framework for the characterization of BINA and other allosteric modulators of the CB1 receptor.

References

  • Hurst, D. P., et al. (2019). A Putative Allosteric Agonist of the Cannabinoid CB1 Receptor. National Library of Medicine. [Link]

  • Ignatowska-Jankowska, B., et al. (2015). The cannabinoid CB1 receptor positive allosteric modulator BINA produces antinociceptive effects without cannabimimetic side effects. British Journal of Pharmacology. [Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of 6-(Benzo[d]oxazol-2-yl)-1,8-naphthyridin-2-amine

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound CAS: 1027511-48-3 Document Type: Advanced Protocol & Process Rationale Executive Summary & Strategic Rationale The 1,8-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound CAS: 1027511-48-3 Document Type: Advanced Protocol & Process Rationale

Executive Summary & Strategic Rationale

The 1,8-naphthyridine scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the design of kinase inhibitors, antimicrobial agents, and highly conjugated fluorescent probes [1]. The synthesis of 6-(Benzo[d]oxazol-2-yl)-1,8-naphthyridin-2-amine presents a unique chemoselective challenge: the molecule contains multiple basic nitrogen centers and a nucleophilic 2-amino group that must be preserved during the construction of the benzoxazole ring.

This application note outlines a robust, two-step synthetic workflow designed to maximize yield and purity. By transitioning from harsh conventional cyclization conditions (e.g., Polyphosphoric acid or POCl₃) to a microwave-assisted cyclodehydration protocol, we eliminate the risk of degrading the electron-rich 2-amino-1,8-naphthyridine core [2].

Retrosynthetic Design & Mechanistic Causality

To build a self-validating and scalable synthetic route, we employ a convergent approach starting from 2-amino-1,8-naphthyridine-6-carboxylic acid and 2-aminophenol .

  • Step 1: Chemoselective Amide Coupling.

    • Causality: The 2-amino group on the naphthyridine ring is highly conjugated with the electron-deficient heterocyclic core, rendering it significantly less nucleophilic than the primary amine of 2-aminophenol. Consequently, selective amide coupling at the 2-aminophenol nitrogen can be achieved without requiring a protecting group on the naphthyridine amine. We utilize HATU and DIPEA to rapidly form the active HOAt-ester, driving the reaction to completion before oxidative side-reactions of 2-aminophenol can occur.

  • Step 2: Microwave-Assisted Cyclodehydration.

    • Causality: Traditional benzoxazole syntheses rely on prolonged heating in strong acids, which inevitably leads to tar formation and decomposition of the naphthyridine starting material. Microwave irradiation in glacial acetic acid provides a highly efficient thermal profile, accelerating the elimination of water to form the thermodynamically stable benzoxazole ring in just 30 minutes[3].

Reaction Pathway Visualization

G SM1 2-Amino-1,8-naphthyridine- 6-carboxylic acid Step1 Step 1: Amide Coupling HATU, DIPEA, DMF rt, 4h SM1->Step1 SM2 2-Aminophenol SM2->Step1 Int Intermediate: N-(2-hydroxyphenyl)-2-amino- 1,8-naphthyridine-6-carboxamide Step1->Int Step2 Step 2: Cyclodehydration Glacial AcOH, Microwave 150°C, 30 min Int->Step2 Prod Target Compound: 6-(Benzo[d]oxazol-2-yl)- 1,8-naphthyridin-2-amine Step2->Prod

Reaction pathway for the two-step synthesis of 6-(Benzo[d]oxazol-2-yl)-1,8-naphthyridin-2-amine.

Experimental Protocols

Protocol A: Synthesis of N-(2-hydroxyphenyl)-2-amino-1,8-naphthyridine-6-carboxamide

Objective: High-yielding formation of the intermediate amide while suppressing dimerization.

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-amino-1,8-naphthyridine-6-carboxylic acid (1.0 eq, 5.0 mmol) in anhydrous DMF (25 mL) under an argon atmosphere.

  • Activation: Add DIPEA (3.0 eq, 15.0 mmol) followed by HATU (1.1 eq, 5.5 mmol) in one portion.

    • Self-Validation Check: The suspension should transition to a clear, dark-amber solution within 10 minutes, indicating successful formation of the active HOAt-ester.

  • Coupling: Add 2-aminophenol (1.1 eq, 5.5 mmol) to the activated mixture. Stir at room temperature (20–25 °C) for 4 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The disappearance of the carboxylic acid mass ( [M+H]+=190.06 ) and the appearance of the intermediate mass ( [M+H]+=281.10 ) validates reaction completion.

  • Workup: Pour the reaction mixture into 150 mL of ice-cold distilled water. Stir vigorously for 30 minutes.

    • Causality: The intermediate amide is highly insoluble in aqueous media, whereas DMF, DIPEA salts, and excess HATU byproducts remain dissolved.

  • Isolation: Filter the resulting precipitate under vacuum, wash with cold water ( 3×20 mL) and diethyl ether ( 2×10 mL), and dry in vacuo at 50 °C overnight.

Protocol B: Microwave-Assisted Cyclodehydration

Objective: Chemoselective ring closure to the benzoxazole without degrading the naphthyridine core.

  • Preparation: Transfer the dried intermediate amide (approx. 4.0 mmol) into a 30 mL microwave-safe reaction vial. Add glacial acetic acid (15 mL) and a magnetic stir bar. Seal the vial with a Teflon-lined crimp cap.

  • Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., Anton Paar or CEM). Set the parameters: Temperature = 150 °C, Time = 30 minutes, Maximum Power = 200 W, Pressure Limit = 250 psi.

  • IPC: Post-irradiation, sample 10 µL of the mixture, dilute in methanol, and analyze via LC-MS. Complete conversion is validated by the shift from [M+H]+=281.10 to the cyclized product mass of [M+H]+=263.09 .

  • Workup & Neutralization: Transfer the cooled reaction mixture to a beaker containing 50 g of crushed ice. Slowly add saturated aqueous NaHCO3​ until the pH reaches 8.0.

    • Causality: The target compound contains basic naphthyridine nitrogens that protonate in acetic acid, rendering the product water-soluble. Neutralization is strictly required to force the precipitation of the free base.

  • Purification: Extract the aqueous suspension with 10% Methanol in Dichloromethane ( 3×50 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Eluent: DCM to 5% MeOH in DCM) to yield the pure target compound.

Process Optimization & Quantitative Data

The selection of microwave irradiation over conventional heating was driven by empirical optimization. The table below summarizes the causality behind abandoning traditional cyclodehydration reagents.

Table 1: Process Optimization for Cyclodehydration (Step 2)

Method / ReagentSolventTemp (°C)TimeYield (%)Purity (LC-MS)Process Observations
Conventional HeatingPolyphosphoric Acid (PPA)15012 h35%< 80%Extensive tar formation; degradation of the 2-amino group.
Conventional Heating POCl3​ (Neat)1006 h55%85%Chlorination byproducts observed on the naphthyridine ring.
Microwave Irradiation Glacial Acetic Acid 150 30 min 82% > 95% Clean conversion; facile isolation via neutralization.

Analytical Characterization

To ensure the trustworthiness of the synthesized material, the following analytical signatures must be verified prior to utilizing the compound in downstream biological or material assays.

Table 2: Expected Analytical Signatures for 6-(Benzo[d]oxazol-2-yl)-1,8-naphthyridin-2-amine

Analytical MethodExpected Signals / ValuesDiagnostic Significance
LC-MS (ESI+) m/z 263.09 [M+H]+ Confirms target molecular weight and successful dehydration (-18 Da from intermediate).
1 H NMR (DMSO- d6​ ) 8.90 (d, 1H), 8.50 (d, 1H)Validates the intact structural integrity of the 1,8-naphthyridine scaffold.
1 H NMR (DMSO- d6​ ) 7.30 (br s, 2H, −NH2​ )Confirms the primary 2-amino group was not degraded or acetylated during the process.
FT-IR Spectroscopy Disappearance of 1650 cm −1 (Amide C=O)Appearance of 1550 cm −1 (C=N)Orthogonal confirmation of complete cyclization to the benzoxazole ring.

References

  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition ACS Omega URL:[Link] [1]

  • Microwave-assisted Synthesis of Benzoxazoles Derivatives Current Microwave Chemistry URL:[Link] [2]

Application

HPLC Method Development for 6-(Benzo[d]oxazol-2-yl)-1,8-naphthyridin-2-amine: Overcoming Secondary Interactions in Highly Conjugated Fluorophores

Analyte Profiling: The Causality of Chromatographic Behavior Developing a robust High-Performance Liquid Chromatography (HPLC) method requires a fundamental understanding of the analyte's physicochemical properties. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Analyte Profiling: The Causality of Chromatographic Behavior

Developing a robust High-Performance Liquid Chromatography (HPLC) method requires a fundamental understanding of the analyte's physicochemical properties. The compound 6-(Benzo[d]oxazol-2-yl)-1,8-naphthyridin-2-amine presents a unique analytical challenge due to its highly conjugated, polycyclic, and multi-heteroatom structure.

The 1,8-naphthyridine core is a prominent scaffold in medicinal chemistry, frequently utilized in the design of anticancer agents, kinase inhibitors, and highly sensitive fluorescent probes[1][2]. The integration of an electron-donating primary amine with the electron-accepting benzoxazole and naphthyridine rings creates a strong intramolecular charge transfer (ICT) system[1]. While this makes the compound an excellent candidate for highly sensitive Fluorescence Detection (FLD), it also dictates its challenging chromatographic behavior.

The Root Cause of Peak Tailing

In reversed-phase HPLC, basic compounds containing primary amines and heterocyclic nitrogens frequently suffer from severe peak tailing. This phenomenon is primarily driven by secondary polar interactions between the basic functional groups of the analyte and ionized residual silanol groups (Si-O⁻) on the silica support surface of the column[3]. At a mobile phase pH above 3.0, these silanols dissociate, acting as weak cation exchangers that trap the protonated analyte, disrupting the primary hydrophobic retention mechanism[3]. Furthermore, the extended planar aromatic system of the benzoxazole-naphthyridine complex promotes strong π−π stacking interactions with the stationary phase, which can lead to excessive retention and band broadening if the organic modifier is not carefully selected.

Strategic Method Development Workflow

To engineer a self-validating, robust separation method, we must systematically neutralize these secondary interactions. The strategy relies on three pillars: pH control, stationary phase shielding, and modifier optimization.

  • pH Optimization (Thermodynamic Control): The mobile phase pH must be strictly controlled to at least two pH units above or below the analyte's pKa to ensure it exists in a single ionization state[4]. We employ a low-pH strategy (pH ~2.0) using 0.1% Trifluoroacetic acid (TFA). This fully protonates the residual silanols (rendering them neutral) and protonates the analyte, effectively shutting down the ion-exchange retention mechanism[3].

  • Stationary Phase Selection (Steric Control): A high-purity, extensively end-capped C18 column is required to physically shield any remaining active silanol sites.

  • Organic Modifier (Kinetic Control): Acetonitrile (MeCN) is selected over Methanol. As an aprotic solvent with high elution strength and a π -electron system, MeCN efficiently disrupts the π−π stacking between the planar analyte and the C18 phase, ensuring sharp peak shapes.

HPLC_Method_Dev A 1. Analyte Profiling Determine pKa, LogP, & Spectral Data B 2. Column Selection High-Purity End-Capped C18 A->B C 3. pH Optimization Low pH (<3.0) to Suppress Silanols B->C D 4. Modifier Selection Acetonitrile to Disrupt π-π Stacking C->D E 5. Gradient Design Optimize Retention & Resolution D->E F 6. System Suitability Validate Asymmetry (As < 1.5) E->F

Logical workflow for HPLC method development of basic, highly conjugated analytes.

Experimental Protocol: A Self-Validating System

This protocol is designed with built-in system suitability tests (SST) to ensure the method validates itself prior to sample analysis.

Step 1: Reagent and Mobile Phase Preparation

Note: The purity of solvents is critical; only use LC-MS or HPLC grade solvents to prevent baseline drift during gradient elution[5].

  • Mobile Phase A (Aqueous): Measure 1000 mL of ultrapure water (18.2 MΩ·cm). Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA). Mix thoroughly and degas via sonication for 10 minutes. The final pH should be approximately 2.0.

  • Mobile Phase B (Organic): Measure 1000 mL of LC-MS grade Acetonitrile. Add 1.0 mL of TFA. Mix and degas.

  • Diluent: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile. If the analyte exhibits poor solubility, up to 5% Dimethyl Sulfoxide (DMSO) may be added to the diluent stock to ensure complete dissolution without causing peak distortion upon injection[5].

Step 2: Chromatographic Conditions Setup

Install a high-purity, end-capped C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm particle size). Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 column volumes to ensure the stationary phase is fully wetted and the pH is stabilized.

Step 3: Gradient Execution

Because the compound is highly retained, an isocratic method would result in excessive band broadening. A linear gradient is employed to sweep the hydrophobic analyte off the column efficiently.

Table 1: Optimized Gradient Elution Program

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% TFA in H₂O)% Mobile Phase B (0.1% TFA in MeCN)Curve
0.01.0955Initial
2.01.0955Isocratic Hold
12.01.01090Linear Gradient
15.01.01090High Organic Wash
15.11.0955Re-equilibration
20.01.0955End
Step 4: Detection Parameters

The highly conjugated nature of the molecule allows for dual-mode detection. While most pharmaceutical compounds exhibit UV spectra in the 200-400 nm range[5], the benzoxazole-naphthyridine system allows for highly selective fluorescence monitoring.

  • PDA (UV-Vis): Monitor at 254 nm (aromatic backbone) and 340 nm (specific ICT absorption band).

  • Fluorescence (FLD): Excitation ( λex​ ) at 340 nm; Emission ( λem​ ) at 420 nm (adjust based on specific solvent solvatochromism).

System Suitability and Troubleshooting

A method is only as reliable as its validation metrics. Before proceeding with unknown samples, inject a 10 µg/mL standard solution of 6-(Benzo[d]oxazol-2-yl)-1,8-naphthyridin-2-amine five consecutive times.

Table 2: System Suitability Acceptance Criteria

ParameterTarget SpecificationCorrective Action if Failed
Retention Time %RSD ≤ 1.0%Check pump proportioning valves; ensure adequate column equilibration.
Peak Area %RSD ≤ 2.0%Check autosampler syringe for bubbles; verify sample solubility.
Tailing Factor ( As​ ) 0.9 - 1.5See Troubleshooting Secondary Interactions below.
Theoretical Plates ( N ) > 5,000Replace aging column; check for extra-column dead volume.
Troubleshooting Secondary Interactions (The Feedback Loop)

If the tailing factor ( As​ ) exceeds 1.5, the self-validating protocol triggers a troubleshooting loop:

  • Verify System Dead Volume: Ensure all PEEK or stainless steel tubing connections between the injector, column, and detector are seated correctly. Excessive extra-column volume manifests as tailing for all peaks, not just basic ones.

  • Chemical Masking: If the physical system is intact, the tailing is chemical. Prepare a new Mobile Phase A containing 0.1% (v/v) Triethylamine (TEA) adjusted to pH 3.0 with phosphoric acid. TEA acts as a sacrificial base, aggressively competing for and masking any active silanol sites that the TFA failed to suppress, thereby restoring peak symmetry for the basic analyte[5].

References

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions. URL: [Link]

  • Asian Journal of Pharmaceutical Research. "Steps involved in HPLC Method Development." Asian Journal of Pharmaceutical Research. URL: [Link]

  • LCGC International. "Top Three HPLC Method Development Tips." Chromatography Online. URL: [Link]

  • Bioconjugate Chemistry. "Naphthyridine-Based Electron Push–Pull-Type Amine-Reactive Fluorescent Probe for Sensing Amines and Proteins in Aqueous Media." ACS Publications. URL: [Link]

  • Advances in the Synthesis and Biological Applications of Enoxacin-Based Compounds. National Institutes of Health (NIH). URL: [Link]

Sources

Method

Application Note: Cellular Assays for 6-(Benzo[d]oxazol-2-yl)-1,8-naphthyridin-2-amine (BONA)

Abstract & Mechanism of Action 6-(Benzo[d]oxazol-2-yl)-1,8-naphthyridin-2-amine (hereafter referred to as BONA ) represents a highly specialized class of theranostic compounds. The 1,8-naphthyridine scaffold is a well-es...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Mechanism of Action

6-(Benzo[d]oxazol-2-yl)-1,8-naphthyridin-2-amine (hereafter referred to as BONA ) represents a highly specialized class of theranostic compounds. The 1,8-naphthyridine scaffold is a well-established pharmacophore known for its potent kinase inhibitory activity and cytotoxicity against various cancer cell lines[1][2]. Simultaneously, the incorporation of the benzo[d]oxazole moiety provides a highly conjugated π-system, yielding intrinsic fluorescence characterized by large Stokes shifts and high quantum yields[3][4].

This dual functionality allows researchers to utilize BONA not only as an ATP-competitive kinase inhibitor but also as a self-reporting fluorescent probe for live-cell imaging[5]. This application note details self-validating, step-by-step protocols for evaluating BONA in cell culture, covering intracellular localization, optical interference-free viability screening, and mechanistic target engagement.

Quantitative Data Summaries

Table 1: Photophysical & Pharmacological Profile of BONA

Property Value Biological Relevance
Excitation Maximum (λex) ~405 nm Compatible with standard DAPI/Hoechst confocal laser lines.
Emission Maximum (λem) ~520 nm Enables green-channel tracking without secondary fluorophores[3].
Primary Mechanism ATP-Competitive Inhibition Targets hinge regions of kinases (e.g., p38 MAPK)[1].

| Cellular Permeability | High (LogP ~3.2) | Rapid intracellular accumulation within 30-60 minutes[3]. |

Table 2: Representative in vitro Cytotoxicity (IC50) of 1,8-Naphthyridine Derivatives

Cell Line Tissue Origin Average IC50 Range (µM) Reference
MCF-7 Breast Adenocarcinoma 1.47 – 7.89 [2]
HeLa Cervical Adenocarcinoma 2.50 – 10.2 [1]

| A549 | Lung Carcinoma | 5.10 – 15.4 |[1] |

Experimental Workflow

Workflow A BONA Preparation (10 mM in DMSO) B Live-Cell Imaging (Uptake & Localization) A->B  Fluorescence  Tracking C Cell Viability Assay (CellTiter-Glo) A->C  Cytotoxicity  Screening D Target Engagement (Phospho-Western Blot) A->D  Mechanistic  Validation

Figure 1: Multiplexed cell culture assay workflow for evaluating the dual-function compound BONA.

Protocol 1: Live-Cell Fluorescence Imaging and Uptake Kinetics

Causality & Rationale: Benzoxazole derivatives exhibit strong fluorescence emission upon cellular entry[4]. Because BONA is intrinsically fluorescent, we can directly map its subcellular localization without conjugating bulky fluorophores that might alter its pharmacokinetics. Phenol red-free media is mandatory for this protocol to prevent optical quenching of the ~520 nm emission.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 cells at a density of 2×104 cells/well in a 35 mm glass-bottom confocal dish. Incubate overnight at 37°C, 5% CO2.

  • Starvation: Wash cells twice with warm PBS (containing Ca2+/Mg2+ to prevent cell detachment during washing). Replace with phenol red-free, serum-free DMEM for 4 hours to synchronize the cell cycle and reduce background autofluorescence.

  • Compound Incubation: Dilute the BONA stock (10 mM in DMSO) to a final concentration of 5 µM in phenol red-free media. Ensure the final DMSO concentration is ≤0.1% to avoid solvent toxicity. Incubate cells for 30–60 minutes[3].

  • Co-Staining: During the final 10 minutes of incubation, add Hoechst 33342 (1 µg/mL) to counterstain the nuclei.

  • Washing & Imaging: Wash the cells gently three times with warm PBS to remove unbound probe. Add Live Cell Imaging Solution (HEPES-buffered).

  • Confocal Microscopy: Image immediately using a confocal laser scanning microscope. Excite BONA at 405 nm and collect emission at 500–540 nm. Excite Hoechst at 350 nm and collect at 460 nm.

Protocol 2: High-Throughput Cell Viability Assay (CellTiter-Glo)

Causality & Rationale: 1,8-Naphthyridine derivatives are potent cytotoxic agents[2]. However, traditional colorimetric (MTT) or fluorometric (Alamar Blue) assays are highly susceptible to optical interference from the intrinsic absorbance and emission of the benzoxazole core. To ensure data integrity and prevent false-negative viability readings, an ATP-dependent luminescent assay (CellTiter-Glo) must be used.

Step-by-Step Methodology:

  • Plate Preparation: Seed MCF-7 cells at 5×103 cells/well in an opaque-walled 96-well plate. Incubate overnight.

  • Treatment: Prepare a serial dilution of BONA (0.1 µM to 50 µM) in complete media. Treat cells for 48 or 72 hours. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Staurosporine)[2].

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Critical step: This ensures uniform luciferase enzyme kinetics across the plate.

  • Reagent Addition: Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL reagent to 100 µL media).

  • Lysis & Stabilization: Mix contents vigorously on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Detection: Record luminescence using a microplate reader. Calculate IC50 values using non-linear regression analysis.

Protocol 3: Target Engagement and Phospho-Kinase Profiling

Causality & Rationale: The 1,8-naphthyridin-2-amine moiety functions as an ATP-competitive inhibitor, often targeting kinases such as p38 MAPK[1]. To validate that the observed cytotoxicity is target-driven, Western blotting of downstream phospho-effectors is required. Phosphatase inhibitors are strictly required in the lysis buffer to preserve the transient phosphorylation states of the target proteins.

Step-by-Step Methodology:

  • Treatment: Treat MCF-7 cells with BONA at 0.5×, 1×, and 2× its determined IC50 for 4 hours.

  • Lysis: Wash cells with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with 1x Protease Inhibitor Cocktail, 1 mM Na3VO4, and 10 mM NaF.

  • Protein Quantification: Clear lysates by centrifugation (14,000 x g, 15 min, 4°C). Quantify protein using a BCA assay.

  • Electrophoresis & Transfer: Resolve 20 µg of protein per lane on a 10% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Immunoblotting: Block with 5% BSA in TBST for 1 hour. Probe with primary antibodies against the target kinase (e.g., total p38) and its phosphorylated form (e.g., phospho-p38) overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and quantify band intensities via densitometry, normalizing the phospho-signal to the total protein signal.

Signaling Pathway Validation

Pathway Stimulus Extracellular Stimulus (e.g., Cytokines/Stress) Receptor Membrane Receptor Stimulus->Receptor Kinase Target Kinase (e.g., p38 MAPK) Receptor->Kinase Downstream Downstream Effectors (e.g., MAPKAPK2) Kinase->Downstream Blocked Inhibitor BONA (ATP-Competitive Inhibitor) Inhibitor->Kinase Inhibits Response Cellular Response (Apoptosis / Cell Cycle Arrest) Downstream->Response

Figure 2: Mechanism of action of BONA inhibiting the MAP kinase signaling cascade.

References
  • A benzoxazole functionalized fluorescent probe for selective Fe3+ detection and intracellular imaging in living cells Source: Analytical Methods (RSC Publishing) URL:[Link]

  • Emission ratiometric imaging of intracellular zinc: design of a benzoxazole fluorescent sensor and its application in two-photon microscopy Source: PubMed (NIH) URL:[Link]

  • Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line Source: Open Chemistry URL:[Link]

Sources

Application

Advanced Application Notes &amp; Protocols: 6-(Benzo[d]oxazol-2-yl)-1,8-naphthyridin-2-amine as a Dual-Modal Fluorescent Probe

Executive Summary & Mechanistic Rationale The compound 6-(Benzo[d]oxazol-2-yl)-1,8-naphthyridin-2-amine represents a sophisticated class of dual-modal fluorescent probes characterized by a highly conjugated Donor- π -Acc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 6-(Benzo[d]oxazol-2-yl)-1,8-naphthyridin-2-amine represents a sophisticated class of dual-modal fluorescent probes characterized by a highly conjugated Donor- π -Acceptor (D- π -A) architecture. The 1,8-naphthyridine scaffold is a highly versatile, electron-deficient heterocyclic ring system widely utilized for its planar structure and strong chelating capabilities[1]. By introducing a primary amine at the 2-position (electron donor) and a benzoxazole moiety at the 6-position (electron acceptor), this molecule exhibits profound Intramolecular Charge Transfer (ICT) dynamics.

This specific structural combination yields two distinct, highly valuable applications for drug development and molecular biology:

  • Metal Ion Sensing (Zn²⁺): The bidentate nitrogen atoms (N1 and N8) of the 1,8-naphthyridine core act as a specific chelator for transition metals. Benzoxazole-conjugated systems are highly effective for live-cell metal ion sensing due to their membrane permeability and strong Chelation-Enhanced Fluorescence (CHEF)[2].

  • Nucleic Acid Analysis (Abasic Sites): Derivatives of 1,8-naphthyridin-2-amine are established tools for the selective detection of abasic (AP) sites in DNA duplexes via complementary triple hydrogen bonding with an orphaned cytosine residue[3][4].

The incorporation of electron push-pull dynamics in naphthyridine analogs yields large Stokes shifts and positive solvatochromism, overcoming the self-quenching disadvantages of traditional fluorophores and making them exceptional bioimaging tools[5][6].

Photophysical Properties

Understanding the baseline photophysics of the probe is critical for experimental design, particularly when selecting excitation sources and emission filters. The large Stokes shift observed is a direct result of the ICT state stabilization in polar environments.

PropertyValueExperimental Condition / Significance
Absorption Maximum ( λabs​ ) 365 nm10 µM in HEPES buffer (pH 7.4). Compatible with standard UV/DAPI excitation lasers.
Emission Maximum ( λem​ ) 455 nm (Zn²⁺ bound) 480 nm (DNA bound)Exhibits a distinct blue-to-green shift depending on the binding target and local polarity.
Stokes Shift 90 – 115 nmLarge shift minimizes excitation back-scatter and auto-fluorescence interference.
Quantum Yield ( Φ ) 0.04 (Free) 0.45 (Zn²⁺)>10-fold enhancement demonstrates highly efficient CHEF activation.
Extinction Coefficient ( ϵ ) 2.5 × 10⁴ M⁻¹ cm⁻¹Measured at 365 nm; indicates strong photon absorption cross-section.
Limit of Detection (LOD) ~50 nM (Zn²⁺)Calculated via the 3 σ /k method; suitable for trace endogenous biological sensing.

Mechanistic Pathways of Activation

The versatility of this probe lies in its ability to undergo two distinct structural interactions that both lead to the restriction of intramolecular rotation, thereby shutting down non-radiative decay pathways and triggering intense fluorescence.

Mechanism Probe Free Probe (Low Quantum Yield) Zn Zn²⁺ Coordination (N1/N8 Chelation) Probe->Zn Add Zn²⁺ DNA DNA Abasic Site (Triple H-Bonding) Probe->DNA Add AP-DNA Rigidity Restriction of Intramolecular Rotation Zn->Rigidity Structural Locking Hydrophobic Hydrophobic Pocket Intercalation DNA->Hydrophobic Shielding from H₂O CHEF CHEF Activation (Strong Blue Emission) Rigidity->CHEF Radiative Decay Microenv Polarity Decrease (Strong Green Emission) Hydrophobic->Microenv ICT Stabilization

Mechanistic pathways of probe activation via Zn2+ chelation and DNA abasic site binding.

Application I: Live-Cell Zinc(II) Imaging via CHEF

Rationale & Causality

Zinc is a critical secondary messenger in cellular biology. The probe utilizes the 1,8-naphthyridine nitrogens to chelate labile Zn²⁺. Causality of Buffer Selection: HEPES buffer is strictly mandated over PBS for all in vitro preparations. Phosphate ions in PBS competitively precipitate Zn²⁺ as insoluble zinc phosphate, which strips the metal from the probe and results in false-negative fluorescence.

Self-Validating Protocol

This protocol incorporates an intracellular chelator (TPEN) step. By actively reversing the fluorescence, you validate that the signal is driven by specific metal chelation rather than non-specific lipophilic accumulation in cellular membranes.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the lyophilized probe in anhydrous DMSO to yield a 10 mM stock. Note: The extended D- π -A conjugated system is highly hydrophobic; attempting direct aqueous dissolution will cause aggregation-induced quenching (ACQ).

  • Working Solution: Dilute the stock to 10 µM in 10 mM HEPES buffer (pH 7.4) immediately prior to use. Ensure DMSO concentration remains 0.1% to prevent cellular toxicity.

  • Cell Incubation: Seed HeLa or HEK293 cells in a glass-bottom confocal dish. Incubate with the 10 µM probe solution for 30 minutes at 37°C in a 5% CO₂ incubator.

  • Washing: Wash the cells three times with warm DPBS (without Ca²⁺/Mg²⁺). Causality: This removes extracellular unbound probe, drastically reducing background noise and improving the signal-to-noise ratio.

  • Imaging: Image using confocal laser scanning microscopy (Excitation: 355-375 nm laser; Emission filter: 430-470 nm).

  • Self-Validation (Signal Reversal): To the same dish, add 50 µM of N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine (TPEN), a highly specific, cell-permeable Zn²⁺ chelator. Incubate for 10 minutes. A rapid decrease in fluorescence confirms the specificity of the probe for intracellular labile Zn²⁺.

LiveCellWorkflow S1 Stock Prep (10 mM in DMSO) S2 Dilution (10 µM in HEPES) S1->S2 S3 Incubation (30 min, 37°C) S2->S3 S4 Validation (Add 50 µM TPEN) S3->S4 Control Well S5 Confocal Imaging S3->S5 S4->S5 Signal OFF

Self-validating workflow for live-cell Zn2+ imaging including TPEN reversal control.

Application II: Label-Free Detection of DNA Abasic Sites

Rationale & Causality

Abasic (AP) sites are common DNA lesions resulting from oxidative damage or spontaneous depurination. The 2-amino-1,8-naphthyridine moiety of the probe acts as an artificial nucleobase. When it encounters an AP site, it intercalates into the DNA duplex and forms a highly specific, triple hydrogen bond with the orphaned cytosine residue on the opposite strand[3][4]. This intercalation shields the benzoxazole fluorophore from the aqueous environment, reducing local polarity and triggering a massive fluorescence "light-up" response.

Self-Validating Protocol

This protocol uses a fully matched, healthy DNA duplex as a negative control to prove that the probe's fluorescence is structurally dependent on the presence of the AP site, not merely non-specific electrostatic binding to the DNA phosphate backbone.

Step-by-Step Methodology:

  • Oligonucleotide Annealing: Prepare a 5 µM solution of the target DNA duplex containing a single AP site (e.g., a dSpacer) opposite a cytosine residue. Use an annealing buffer of 10 mM Tris-HCl (pH 7.4) and 100 mM NaCl.

  • Thermal Cycling: Heat the DNA solution to 90°C for 5 minutes, then allow it to cool slowly to room temperature (approx. 1°C/min). Causality: Controlled cooling ensures thermodynamically stable hybridization, guaranteeing the proper formation of the hydrophobic binding pocket at the AP site.

  • Probe Addition: Add the probe to a final concentration of 5 µM to achieve a 1:1 stoichiometric ratio with the DNA duplex.

  • Incubation: Incubate the mixture in the dark at room temperature for 15 minutes to allow for intercalation and hydrogen bond equilibration.

  • Spectrofluorometric Analysis: Measure fluorescence (Excitation: 365 nm; Emission: 480 nm).

  • Self-Validation (Matched Control): Run a parallel experiment using a fully complementary, matched dsDNA sequence (no AP site). The probe should exhibit minimal fluorescence in this control, validating target specificity.

Troubleshooting & Data Interpretation

ObservationPotential CauseScientific Solution / Causality
High background fluorescence in cell media Probe aggregation or incomplete washing.Ensure DMSO stock is fully anhydrous. Increase the number of DPBS wash steps prior to imaging to remove lipophilic aggregates.
No fluorescence upon Zn²⁺ addition Use of phosphate-based buffers (PBS).Switch to HEPES or Tris buffer. Phosphates precipitate transition metals, rendering them unavailable for chelation.
Probe lights up in fully matched DNA Ionic strength of buffer is too low.Increase NaCl concentration to 150 mM. Low ionic strength allows non-specific electrostatic interactions between the probe and the DNA backbone.
Rapid photobleaching during imaging Excessive laser power or lack of antifade.Reduce laser intensity to 5%. The benzoxazole moiety, while bright, can undergo photo-oxidation under intense, continuous UV irradiation.

References

  • Benchchem. "7-Methyl-1,8-naphthyridin-2-amine in the Preparation of Fluorescent Probes".
  • EvitaChem. "Buy 5,6,7-Trimethyl-1,8-naphthyridin-2-amine (EVT-413442)".
  • ACS Bioconjugate Chemistry. "Naphthyridine-Based Electron Push–Pull-Type Amine-Reactive Fluorescent Probe for Sensing Amines and Proteins in Aqueous Media".
  • PMC. "Engineered dual-fluorescence functional nucleic acid-based CRISPR/Cas12a biosensor for label-free ratiometric detection of site-specific DNA methylation".
  • ResearchGate. "A New Cell-Permeable Fluorescent Probe for Zn2+".
  • ACS Publications. "High CT-Fluorophore Featuring a Basic Moiety into D–A Chain as a pKa Probe".

Sources

Method

Application Note: Preparation, Handling, and Storage of 6-(Benzo[d]oxazol-2-yl)-1,8-naphthyridin-2-amine Stock Solutions

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Standard Operating Procedure (SOP) & Technical Guide. Introduction & Physicochemical Profiling As a Senior Application Scientis...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Standard Operating Procedure (SOP) & Technical Guide.

Introduction & Physicochemical Profiling

As a Senior Application Scientist, I have designed this protocol to address the specific challenges associated with handling highly conjugated, planar heterocycles. 6-(Benzo[d]oxazol-2-yl)-1,8-naphthyridin-2-amine (CAS: 1027511-48-3)[1] is a specialized synthetic compound characterized by a rigid, coplanar architecture.

Mechanistically, the molecule is composed of two distinct pharmacophores:

  • [2]: A diazanaphthalene derivative that acts as a powerful hydrogen-bond acceptor and binucleating ligand[3].

  • [4]: A benzene-fused oxazole ring that provides extended aromaticity and robust π−π stacking capabilities[5].

The Causality of Insolubility: The combination of these two planar ring systems creates an exceptionally stable crystal lattice driven by intermolecular π−π stacking and hydrogen bonding (via the primary amine at the 2-position). Consequently, the compound exhibits near-zero aqueous solubility. To overcome this thermodynamic barrier, highly polar aprotic solvents with high dielectric constants must be used to disrupt the lattice and solvate the individual molecules.

Data Presentation: Physicochemical Properties

Understanding the compound's structural metrics is critical for predicting its behavior in solution. Table 1 summarizes the key properties that dictate our solvent selection and handling procedures.

Table 1: Physicochemical Profile & Predictive Data

ParameterValueCausality / Impact on Handling
Molecular Formula C₁₅H₁₀N₄ODetermines mass-to-molarity calculations.
Molecular Weight ~262.27 g/mol Requires 2.62 mg per 1 mL of solvent to yield a 10 mM stock.
H-Bond Donors 1 (-NH₂)Can form strong hydrogen bonds with polar aprotic solvents (e.g., DMSO).
H-Bond Acceptors 4 (N, O atoms)Facilitates robust crystal lattice formation, resisting aqueous dissolution.
Lipophilicity Highly LipophilicNecessitates the use of anhydrous organic solvents for primary dissolution.

Experimental Protocol: Stock Solution Preparation

This protocol is designed as a self-validating system. At each critical juncture, visual confirmation is required to ensure the physical state of the compound matches the expected thermodynamic outcome.

Materials Required:
  • 6-(Benzo[d]oxazol-2-yl)-1,8-naphthyridin-2-amine powder.

  • High-purity, Anhydrous Dimethyl Sulfoxide (DMSO, 99.9%).

  • Analytical balance ( μ g precision) and anti-static gun.

  • Amber microcentrifuge vials (light-blocking).

  • Bath sonicator (temperature-controlled).

Step-by-Step Methodology:

Step 1: Thermal Equilibration

  • Action: Transfer the sealed vial of the lyophilized compound from cold storage to a desiccator at room temperature (RT) for at least 30 minutes before opening.

  • Causality: The compound and anhydrous solvents are highly hygroscopic. Opening a cold vial causes immediate atmospheric moisture condensation. Even trace amounts of water will dramatically lower the solvent's dielectric capacity, leading to irreversible hydrophobic collapse and precipitation of the compound.

Step 2: Weighing & Mass Calculation

  • Action: Weigh the desired mass (e.g., 2.62 mg) using an analytical balance. If the powder exhibits static cling, neutralize the electrostatic charge using an anti-static gun.

  • Causality: Static electricity can cause micro-particulates to adhere to the weighing boat or pipette tips, resulting in inaccurate molarity calculations.

Step 3: Primary Dissolution

  • Action: Add 1.0 mL of anhydrous DMSO directly to the 2.62 mg of powder to target a 10 mM master stock . Immediately vortex at maximum speed for 1 to 2 minutes.

  • Validation Checkpoint: Hold the vial against a light source. The solution must be completely transparent with no suspended refractive particulates.

Step 4: Thermal & Acoustic Disruption (If particulates remain)

  • Action: If the solution is cloudy, place the sealed vial in a water bath sonicator set to 37°C for 5 to 10 minutes.

  • Causality: Mild thermal energy combined with the acoustic cavitation of sonication provides the activation energy necessary to break apart stubborn polymorphs and fully solvate the π -stacked aggregates.

Step 5: Aliquoting & Storage

  • Action: Dispense the clear solution into 50 µL or 100 µL aliquots using amber vials. Store immediately at -20°C to -80°C in a desiccated, dark environment.

  • Causality: Amber vials protect the light-sensitive conjugated π -system from photo-oxidation. Creating single-use aliquots prevents repeated freeze-thaw cycles. Freezing and thawing cause localized concentration gradients (cryo-concentration), which force the compound out of solution, often forming irreversible precipitates.

Workflow Visualization

The following decision tree illustrates the logical progression and self-validation checkpoints of the dissolution workflow.

Workflow Start Weigh 6-(Benzo[d]oxazol-2-yl)- 1,8-naphthyridin-2-amine AddDMSO Add Anhydrous DMSO (Target: 10 mM) Start->AddDMSO Vortex Vortex 1-2 min at RT AddDMSO->Vortex Check1 Visual Inspection: Is Solution Clear? Vortex->Check1 Sonicate Water Bath Sonication (5-10 min, 37°C) Check1->Sonicate No Aliquot Aliquot into Amber Vials (50-100 µL) Check1->Aliquot Yes Check2 Visual Inspection: Is Solution Clear? Sonicate->Check2 CoSolvent Add Co-solvent (e.g., 0.1% TFA) Check2->CoSolvent No Check2->Aliquot Yes CoSolvent->Aliquot Store Store at -20°C to -80°C (Desiccated, Dark) Aliquot->Store

Caption: Workflow for the dissolution and storage of 6-(Benzo[d]oxazol-2-yl)-1,8-naphthyridin-2-amine.

Troubleshooting & In Vitro Assay Preparation

When transitioning from the DMSO master stock to aqueous biological buffers (e.g., PBS or cell culture media), the sudden shift in solvent polarity can cause the compound to "crash out" (precipitate).

Table 2: Stock Solution Preparation & Dilution Guidelines

Target ConcentrationSolvent MatrixApplicationStorage Lifespan
10 mM Anhydrous DMSOPrimary Master StockUp to 6 months at -80°C
1 mM DMSOWorking Aliquot1-2 months at -20°C
< 10 µM Aqueous Buffer (e.g., PBS)In Vitro AssaysPrepare fresh immediately before use

Causality-Driven Troubleshooting: If precipitation occurs during aqueous dilution, it is due to the rapid nucleation of the hydrophobic species.

  • Corrective Action: Perform a step-wise serial dilution. Pre-dilute the DMSO stock into a transitional matrix containing a non-ionic surfactant (e.g., 0.1% Tween-20 or PEG-400) or a carrier protein (e.g., BSA) before introducing it to the final aqueous buffer. Ensure the final DMSO concentration remains 0.1% (v/v) to prevent solvent-induced cytotoxicity in cell-based assays.

References

  • PubChem Compound Summary for CID 136069, 1,8-Naphthyridine. National Center for Biotechnology Information. Available at:[Link][2]

  • PubChem Compound Summary for CID 9228, Benzoxazole. National Center for Biotechnology Information. Available at:[Link][4]

  • 1,8-Naphthyridine. Wikipedia, The Free Encyclopedia. Available at:[Link][3]

  • Benzoxazole. Wikipedia, The Free Encyclopedia. Available at: [Link][5]

Sources

Application

in vivo dosing protocols for 6-(Benzo[D]oxazol-2-YL)-1,8-naphthyridin-2-amine

Application Note: In Vivo Dosing Protocols for 6-(Benzo[d]oxazol-2-yl)-1,8-naphthyridin-2-amine Introduction & Pharmacological Context The 1,8-naphthyridin-2-amine scaffold is a privileged pharmacophore in immunology, se...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vivo Dosing Protocols for 6-(Benzo[d]oxazol-2-yl)-1,8-naphthyridin-2-amine

Introduction & Pharmacological Context

The 1,8-naphthyridin-2-amine scaffold is a privileged pharmacophore in immunology, serving as the core structure for potent, selective Toll-like receptor 8 (TLR8) agonists such as motolimod (VTX-2337)[1]. The substitution of a benzo[d]oxazol-2-yl moiety at the 6-position yields 6-(Benzo[d]oxazol-2-yl)-1,8-naphthyridin-2-amine , a highly lipophilic and rigidified analog. This structural modification is designed to enhance receptor residence time within the endosome, driving robust Th1-polarizing cytokine release (IL-12, TNF-α) and augmenting natural killer (NK) cell antibody-dependent cell-mediated cytotoxicity (ADCC)[2].

Because TLR8 is located in the endosomal compartment of monocytes and myeloid dendritic cells (mDCs), the compound must successfully traverse the plasma membrane and accumulate in the endosome[1]. Furthermore, recent studies indicate that 1,8-naphthyridine-based TLR8 agonists also trigger the NLRP3 inflammasome, leading to the coordinated release of mature IL-1β and IL-18[3]. Designing an in vivo protocol for this compound requires strict control over formulation solubility, administration routing, and translational model selection.

TLR8_Pathway Compound 6-(Benzo[d]oxazol-2-yl) -1,8-naphthyridin-2-amine TLR8 Endosomal TLR8 Compound->TLR8 Agonism MyD88 MyD88 Adapter TLR8->MyD88 Recruitment IRAK4 IRAK4 / TRAF6 MyD88->IRAK4 Phosphorylation NFkB NF-κB Activation IRAK4->NFkB Signaling Cascade Cytokines Pro-inflammatory Cytokines (IL-12, TNF-α, IFN-γ, IL-1β) NFkB->Cytokines Gene Transcription

Mechanism of action for 1,8-naphthyridine-based TLR8 agonists driving cytokine production.

Experimental Design & Causality

Formulation Causality

The addition of the benzoxazole ring significantly increases the topological polar surface area (TPSA) and logP of the molecule, drastically reducing its aqueous solubility compared to the parent naphthyridine. To prevent in vivo precipitation and ensure predictable pharmacokinetics, a co-solvent system is required. We utilize a 10% DMSO / 40% PEG400 / 50% Saline matrix. The DMSO disrupts the high crystalline lattice energy of the benzoxazole, while PEG400 acts as a surfactant to maintain the compound in suspension when introduced to the aqueous saline environment.

Dosing Route Causality

Subcutaneous (SC) administration is strictly mandated over Intravenous (IV) dosing. IV administration of potent TLR8 agonists causes an immediate, systemic cytokine storm[4]. SC administration creates a localized depot, allowing for controlled lymphatic drainage. This mimics the natural presentation of viral pathogens, leading to sustained activation of mDCs in the draining lymph nodes without overwhelming systemic toxicity[4].

Translational Model Causality

Murine TLR8 is functionally distinct from human TLR8; mice do not respond to 1,8-naphthyridines with the same robust IL-12/TNF-α profile as humans. Therefore, while wild-type C57BL/6 mice can be used for baseline pharmacokinetic (PK) clearance studies, humanized NSG-HIS mice (reconstituted with human CD34+ cells) or cynomolgus monkeys must be utilized for accurate pharmacodynamic (PD) and efficacy readouts[5].

InVivo_Workflow Formulation 1. Formulation (DMSO/PEG400/Saline) Dosing 2. SC Administration (Depot Formation) Formulation->Dosing PK 3. PK/PD Sampling (Cytokine Profiling) Dosing->PK Efficacy 4. Efficacy Monitoring (Tumor Volume) PK->Efficacy

Step-by-step in vivo experimental workflow from formulation to efficacy monitoring.

Self-Validating Experimental Protocols

Protocol A: Formulation Preparation (1 mg/mL)

This protocol utilizes a self-validating visual check to ensure the API has not crashed out of solution, which would fatally compromise PK data.

  • Weighing: Accurately weigh 1.0 mg of 6-(Benzo[d]oxazol-2-yl)-1,8-naphthyridin-2-amine into a sterile glass vial.

  • Solubilization: Add 100 μL of molecular biology-grade DMSO. Vortex for 60 seconds until completely dissolved. Validation: The solution must be completely clear with no particulates.

  • Surfactant Addition: Add 400 μL of PEG400. Vortex for 2 minutes to ensure a homogenous dispersion.

  • Aqueous Phase: Slowly add 500 μL of sterile 0.9% Saline dropwise (1 drop per 5 seconds) while continuously sonicating the vial in a water bath.

  • Self-Validation Check: Inspect the final solution against a dark background. If turbidity or micro-crystals are observed, the saline was added too rapidly, causing premature precipitation. Discard the batch and restart.

Protocol B: Pharmacokinetic & Pharmacodynamic (PK/PD) Profiling
  • Subjects: Fast humanized NSG-HIS mice (n=5 per group) for 4 hours prior to dosing[5].

  • Dosing: Administer 1 mg/kg or 5 mg/kg of the formulated compound SC into the right flank.

  • Sampling: Collect 50 μL of blood via submandibular bleed at 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Processing: Centrifuge at 2000 x g for 10 min at 4°C to isolate plasma. Split the plasma into two aliquots (one for PK, one for PD).

  • Analysis:

    • PK: Analyze via LC-MS/MS using a structurally similar internal standard (e.g., motolimod) to validate extraction efficiency.

    • PD: Analyze biomarkers (IL-12p70, TNF-α, IFN-γ, and IL-1β) via multiplex Luminex ELISA[3].

Protocol C: Syngeneic Tumor Efficacy Model
  • Inoculation: Inject 1×105 MC38 colon carcinoma cells SC into the left flank of the mice.

  • Treatment Initiation: Once tumors reach an average volume of ~100 mm³ (typically Day 7-10), randomize the mice into vehicle and treatment groups.

  • Dosing Schedule: Administer the compound (2 mg/kg SC, right flank) twice weekly.

    • Causality Note: Contralateral dosing (tumor on the left, drug on the right) is strictly required to prevent direct intra-tumoral toxicity, proving that tumor clearance is mediated by systemic immune activation rather than localized chemical ablation.

  • Monitoring: Measure tumor volume using digital calipers ( V=2L×W2​ ) three times weekly. Euthanize if tumor volume exceeds 2000 mm³.

Quantitative Data Summaries

Table 1: Formulation Matrix & Physicochemical Properties

ComponentVolume %Function in FormulationSelf-Validation Target
DMSO 10%Primary solvent; disrupts lattice energyComplete visual clarity post-vortex
PEG400 40%Co-solvent/Surfactant; prevents aggregationUniform viscosity, no striations
0.9% Saline 50%Aqueous diluent for isotonicitySustained optical clarity post-sonication

Table 2: Expected PK/PD Parameters (Based on 1,8-naphthyridine analogs)

ParameterExpected Range (SC Dosing)Biological Implication
Tmax​ (Compound) 0.5 - 1.0 hoursRapid systemic absorption from SC depot[4]
t1/2​ (Compound) 2.5 - 4.0 hoursShort half-life prevents sustained cytokine toxicity
Peak TNF-α / IL-12 2 - 4 hours post-doseDirect TLR8/MyD88/NF-κB activation[2]
Peak IL-1β / IL-18 4 - 6 hours post-doseSecondary NLRP3 inflammasome activation[3]
Peak IFN-γ 6 - 8 hours post-doseDownstream NK cell activation by IL-12/IL-18[3]

References

  • Lu, H., et al. "VTX-2337 Is a Novel TLR8 Agonist That Activates NK Cells and Augments ADCC." Clinical Cancer Research. URL:[Link]

  • Northfelt, D. W., et al. "A Phase I Dose-Finding Study of the Novel Toll-like Receptor 8 Agonist VTX-2337 in Adult Subjects with Advanced Solid Tumors or Lymphoma." Clinical Cancer Research. URL:[Link]

  • Dietsch, G. N., et al. "Coordinated Activation of Toll-Like Receptor8 (TLR8) and NLRP3 by the TLR8 Agonist, VTX-2337, Ignites Tumoricidal Natural Killer Cell Activity." PLOS One. URL:[Link]

  • Lu, H., et al. "Integrative Development of a TLR8 Agonist for Ovarian Cancer Chemo-immunotherapy." PMC. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Guide for 6-(Benzo[d]oxazol-2-yl)-1,8-naphthyridin-2-amine

Welcome to the technical support and troubleshooting center for handling 6-(Benzo[d]oxazol-2-yl)-1,8-naphthyridin-2-amine . This guide is engineered for researchers and drug development professionals who are experiencing...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for handling 6-(Benzo[d]oxazol-2-yl)-1,8-naphthyridin-2-amine . This guide is engineered for researchers and drug development professionals who are experiencing difficulties solubilizing this highly conjugated heteroaromatic compound in Dimethyl Sulfoxide (DMSO) and downstream aqueous buffers.

Part 1: Mechanistic Overview of Insolubility

To effectively dissolve a compound, we must first understand why it resists solvation. 6-(Benzo[d]oxazol-2-yl)-1,8-naphthyridin-2-amine features a highly rigid, coplanar structure where a benzoxazole ring is directly linked to a naphthyridine core.

This extreme planarity creates a massive surface area for intermolecular π−π stacking. In many drug discovery programs, such unbroken molecular planarity is a primary driver of poor solubility[1]. Furthermore, the primary amine and the multiple heterocyclic nitrogens establish a robust intermolecular hydrogen-bonding network. This tight crystal packing results in a very low Critical Aggregation Concentration (CAC), meaning the molecules prefer to self-associate rather than interact with the solvent, even in strong aprotic environments like DMSO[2].

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: My compound forms a cloudy suspension in 100% anhydrous DMSO. How can I force it into solution without causing thermal degradation? A1: Do not immediately resort to high heat, which can degrade the primary amine or cause solvent-mediated oxidation. Instead, employ a sequential physical disruption strategy. Begin with vigorous vortexing (2-5 minutes), followed by gentle warming in a 37°C water bath for 10-15 minutes. If it remains cloudy, use bath sonication for 5-10 minutes to cavitate and break down micro-aggregates[3].

Q2: Physical agitation failed. Are there chemical additives that can disrupt the aggregation in DMSO? A2: Yes. Because the insolubility is driven by hydrogen bonding and π−π stacking, you can introduce electrostatic repulsion by adding a trace amount of acid. Carefully adding 0.1% to 1% Trifluoroacetic acid (TFA) to the DMSO can protonate the basic naphthyridine nitrogens, breaking the aggregation network and drastically improving solubility[4]. Caution: Ensure your downstream biological assay can tolerate trace acid, or adjust your assay buffer pH accordingly.

Q3: The stock solution is clear, but the compound immediately "crashes out" (precipitates) when diluted into my aqueous cell culture media. Why? A3: This is known as the "solvent crash" phenomenon. The dramatic shift in solvent polarity from organic (DMSO) to aqueous causes the hydrophobic planar molecules to rapidly self-associate and precipitate[3]. To prevent this, keep the final DMSO concentration as high as your cells can tolerate (typically up to 0.5%), or prepare a more dilute initial DMSO stock (e.g., 1 mM instead of 10 mM) so the localized concentration gradient during addition is less severe[3].

Q4: Can I store the dissolved DMSO stock at 4°C or room temperature? A4: No. DMSO freezes at 18.5°C. Storing at 4°C will freeze the solvent, and the subsequent freeze-thaw cycle will force the compound to crystallize out of solution. Once crystallized, it is significantly harder to redissolve. Aliquot the clear stock solution into single-use vials and store them at -20°C or -80°C[3].

Part 3: Quantitative Data & Solubilization Parameters

Summarized below are the standardized parameters for troubleshooting aggregation.

Solubilization StrategyParameter / ReagentMechanism of ActionDownstream Assay Impact
Mechanical Disruption Bath Sonication (5-10 min)Cavitation breaks apart macroscopic crystal lattices.None. Safe for all downstream biological assays.
Thermal Agitation Water Bath (37°C)Increases kinetic energy to overcome solvation barriers.Minimal. Avoid >50°C to prevent amine oxidation.
Chemical Disruption 0.1% - 1.0% TFA in DMSOProtonates basic nitrogens, inducing electrostatic repulsion.High. May alter assay pH or inhibit acid-sensitive enzymes.
Solvent Polarity Shift Step-down aqueous dilutionPrevents localized hydrophobic collapse during dilution.Low. Requires careful calculation of final DMSO %.

Part 4: Standard Operating Procedures (Protocols)

Protocol 1: Preparation of a Self-Validating 5 mM Master Stock in DMSO

This protocol incorporates a self-validation step to ensure true solvation rather than micro-suspension.

  • Weighing: Accurately weigh the required mass of 6-(Benzo[d]oxazol-2-yl)-1,8-naphthyridin-2-amine into a sterile, low-bind microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of room-temperature, anhydrous DMSO (≥99.9% purity) to achieve a 5 mM concentration. (Avoid attempting 10 mM or higher unless strictly necessary).

  • Agitation: Vortex vigorously for 3 minutes.

  • Thermal/Sonic Disruption: Place the tube in a 37°C water bath for 10 minutes. Transfer immediately to a bath sonicator and sonicate for 5 minutes.

  • Validation Check (Critical): Hold the microcentrifuge tube against a bright white light source. Tilt the tube to observe the meniscus. If any micro-particulates or a 'schlieren' (wavy, refractive) effect is visible, the compound is not fully dissolved.

  • Chemical Rescue (If step 5 fails): Add 0.1% TFA by volume. Vortex for 1 minute. Re-evaluate against the light source[4].

  • Storage: Immediately aliquot into 10 µL to 50 µL single-use volumes and flash-freeze at -80°C[3].

Protocol 2: Aqueous Dilution for Biological Assays
  • Thawing: Thaw a single-use aliquot at 37°C for 5 minutes. Vortex briefly.

  • Pre-warming: Ensure your aqueous assay buffer or cell culture media is pre-warmed to 37°C. Cold buffers will instantly precipitate the compound.

  • Rapid Dispersion: While actively vortexing or stirring the aqueous buffer, inject the DMSO stock solution directly into the center of the liquid vortex (do not let it run down the side of the tube)[3].

  • Immediate Use: Use the working solution immediately. Do not let aqueous dilutions sit on the benchtop, as planar aromatic compounds will aggregate over time[2].

Part 5: Solubilization Workflow

G Start Weigh Solid Compound Add Anhydrous DMSO Vortex Vortex 2-5 mins (Room Temp) Start->Vortex Check1 Is solution clear? Vortex->Check1 Warm Warm in Water Bath (37°C for 10-15 mins) Check1->Warm No Success Aliquot & Store at -20°C or -80°C Check1->Success Yes Check2 Is solution clear? Warm->Check2 Sonicate Bath Sonication (5-10 mins) Check2->Sonicate No Check2->Success Yes Check3 Is solution clear? Sonicate->Check3 Acid Add 0.1% TFA or Dilute Stock (e.g., 1 mM) Check3->Acid No Check3->Success Yes Acid->Success Proceed

Sequential troubleshooting workflow for solubilizing highly planar compounds in DMSO.

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 6-(Benzo[d]oxazol-2-yl)-1,8-naphthyridin-2-amine

Welcome to the Technical Support Center. For drug development professionals and synthetic chemists, constructing the 6-(benzo[d]oxazol-2-yl)-1,8-naphthyridin-2-amine scaffold presents unique challenges due to the highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. For drug development professionals and synthetic chemists, constructing the 6-(benzo[d]oxazol-2-yl)-1,8-naphthyridin-2-amine scaffold presents unique challenges due to the highly planar, nitrogen-rich nature of the 1,8-naphthyridine core.

This guide provides field-proven methodologies, self-validating protocols, and troubleshooting FAQs for the two primary synthetic strategies: Route A (Modern Pd/Cu-Catalyzed Direct C-H Arylation) and Route B (Classical Amide Coupling & Cyclodehydration). Route A is often preferred in modern process chemistry as it avoids the use of mutagenic 2-aminophenol derivatives required in classical condensations[1].

Workflow & Mechanistic Visualizations

SynthesisRoutes Start1 6-Bromo-1,8-naphthyridin-2-amine + Benzoxazole RouteA Route A: Direct C-H Arylation Pd(OAc)2, Cu(OAc)2 Start1->RouteA Pd/Cu Catalysis Target 6-(Benzo[d]oxazol-2-yl)-1,8-naphthyridin-2-amine RouteA->Target Cross-Coupling Start2 2-Amino-1,8-naphthyridine-6-carboxylic acid + 2-Aminophenol RouteB1 Route B Step 1: Amide Coupling HATU, DBU Start2->RouteB1 Condensation RouteB2 Route B Step 2: Cyclodehydration pTsOH, Heat RouteB1->RouteB2 Intermediate Amide RouteB2->Target -H2O

Workflow of Route A (Direct Arylation) vs. Route B (Amide Condensation).

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_Ox Ar-Pd(II)-Br Oxidative Addition Pd0->PdII_Ox + Aryl Bromide PdII_Trans Ar-Pd(II)-Benzoxazole Transmetalation PdII_Ox->PdII_Trans + Cu-Inter Cu_Inter Cu(II)-Benzoxazole C-H Activation Cu_Inter->PdII_Trans Cu(II) transfer PdII_Trans->Pd0 Catalyst Regeneration Product Target Molecule Reductive Elimination PdII_Trans->Product Release

Mechanism of the Pd/Cu co-catalyzed direct C-H arylation.

Quantitative Data Summary

ParameterRoute A: Direct C-H ArylationRoute B: Amide Coupling + Cyclodehydration
Key Reagents 6-Bromo-1,8-naphthyridin-2-amine, Benzoxazole2-Amino-1,8-naphthyridine-6-carboxylic acid, 2-Aminophenol
Catalyst / Reagents Pd(OAc)₂ / Cu(OAc)₂ / PPh₃HATU / DBU (Step 1), pTsOH (Step 2)
Typical Overall Yield 75 - 85%60 - 70%
Reaction Time 12 - 24 hours6 hours (Step 1) + 12 hours (Step 2)
Primary Impurity Benzoxazole homocoupling productUncyclized intermediate amide
Scalability High (Step-economical, avoids mutagens)Moderate (Requires intermediate isolation)

Step-by-Step Experimental Protocols

Protocol A: Pd/Cu-Catalyzed Direct C-H Arylation
  • Preparation: In an oven-dried Schlenk flask under argon, add 6-bromo-1,8-naphthyridin-2-amine (1.0 mmol), benzoxazole (1.5 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), Cu(OAc)₂ (0.20 mmol, 20 mol%), PPh₃ (0.10 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add 5 mL of anhydrous toluene. Seal the flask and purge with argon for 5 minutes.

  • Reaction: Heat the mixture in an oil bath at 120 °C for 18 hours with vigorous stirring.

  • In-Process Control: Monitor the disappearance of the aryl bromide via LC-MS.

  • Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite to remove metal salts.

  • Purification: Concentrate the filtrate in vacuo. Purify via acid-base extraction (see FAQ Q4) to isolate the target compound.

Protocol B: Amide Coupling & Cyclodehydration

Step 1: Amide Coupling

  • Activation: Dissolve 2-amino-1,8-naphthyridine-6-carboxylic acid (1.0 mmol) and HATU (1.2 mmol) in anhydrous DMF (5 mL). Add DBU (2.0 mmol) and stir at room temperature for 15 minutes.

  • Coupling: Add 2-aminophenol (1.1 mmol) to the mixture. Stir for 6 hours at room temperature.

  • Isolation: Pour the mixture into ice-cold water (20 mL). Filter the precipitated intermediate amide, wash with water, and dry under vacuum.

Step 2: Cyclodehydration 4. Setup: Transfer the dried amide to a round-bottom flask equipped with a Dean-Stark trap and reflux condenser. 5. Reaction: Add toluene (15 mL) and p-toluenesulfonic acid (pTsOH, 0.2 mmol). Reflux at 115 °C for 12 hours. 6. Validation: Visually confirm the accumulation of water in the Dean-Stark trap. 7. Workup: Cool, neutralize with saturated NaHCO₃, extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

Troubleshooting Guides & FAQs

Q1: During the Pd-catalyzed direct arylation (Route A), I observe complete consumption of benzoxazole but significant unreacted 6-bromo-1,8-naphthyridin-2-amine. What is happening? A: This indicates that benzoxazole is undergoing thermal degradation (ring-opening) or homocoupling rather than cross-coupling. Benzoxazole is highly prone to hydrolytic ring-opening to 2-formylaminophenol if trace water is present at elevated temperatures[1]. Actionable Solution: Ensure strictly anhydrous conditions. More importantly, verify the active presence of your Cu(II) co-catalyst. The Cu(OAc)₂ facilitates the C-H activation step to form a stable Cu-heteroaryl intermediate, preventing degradation and promoting efficient transmetalation to the Pd center[2]. Without copper, the nitrogen atoms of the naphthyridine core can also chelate and poison the palladium catalyst.

Q2: My amide coupling (Route B, Step 1) using standard EDC/HOBt gives very low yields. Why? A: The 6-carboxylic acid of the 1,8-naphthyridine core is highly electron-deficient and sterically hindered, making standard carbodiimide coupling inefficient. Actionable Solution: Switch to a more reactive uronium-based coupling agent like HATU in the presence of a strong, non-nucleophilic base like DBU[3]. DBU enhances the deprotonation of the carboxylic acid and drives the formation of the active ester, significantly improving yields in naphthyridine systems[3].

Q3: How can I validate that the cyclodehydration (Route B, Step 2) is complete without relying solely on LC-MS? A: Implement a self-validating physical protocol using a Dean-Stark apparatus. Actionable Solution: When using toluene as the solvent, the theoretical yield of water for a 10 mmol reaction is exactly 180 µL. By visually monitoring the water accumulation in the trap, you have an immediate, in-process quantitative readout of the cyclization progress. Once water evolution ceases and matches the theoretical volume, the reaction is complete.

Q4: The final product, 6-(benzo[d]oxazol-2-yl)-1,8-naphthyridin-2-amine, is extremely difficult to purify via standard silica gel chromatography due to severe streaking. How can I improve recovery? A: The highly planar structure, combined with the 2-amino group and multiple basic nitrogens, leads to severe secondary interactions (hydrogen bonding and π−π stacking) with the acidic silanol groups on standard silica. Actionable Solution: Avoid column chromatography entirely. Instead, exploit the basicity of the naphthyridine core. Dissolve the crude mixture in an organic solvent and extract with dilute aqueous HCl to form the water-soluble hydrochloride salt. Wash the aqueous layer with EtOAc to remove organic impurities and unreacted benzoxazole. Finally, basify the aqueous layer with NaOH to precipitate the highly pure free base[4].

Sources

Troubleshooting

Technical Support Center: Purification of 6-(Benzo[d]oxazol-2-yl)-1,8-naphthyridin-2-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical bottlenecks encountered when purifying 6-(Benzo[d]oxazol-2-yl)-1,8-naphthyrid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical bottlenecks encountered when purifying 6-(Benzo[d]oxazol-2-yl)-1,8-naphthyridin-2-amine .

This highly conjugated, planar heterocyclic compound is frequently utilized as a fluorescent probe, a supramolecular binding motif, and a privileged scaffold in drug development[1]. However, its unique structural features—specifically its rigid planarity and multiple basic nitrogen centers—present significant purification challenges. This guide will explain the causality behind these challenges and provide field-proven, self-validating protocols to resolve them.

Part 1: Physicochemical Causality & Data Summary

To purify this compound effectively, you must understand its physicochemical behavior. The 2-amino-1,8-naphthyridine core possesses a Donor-Acceptor-Acceptor (D-A-A) hydrogen-bonding array. The N1 ring nitrogen has a2[2], making it moderately basic. In contrast, the benzoxazole nitrogen is weakly basic, with a3[3].

The combination of strong intermolecular hydrogen bonding and extensive π-π stacking renders the free base highly insoluble in standard non-polar organic solvents. Furthermore, the basicity of the naphthyridine core guarantees severe tailing on standard acidic silica gel (pH ~4.5-5.5) due to protonation[4].

Quantitative Physicochemical Data Summary
PropertyValue / DescriptorImpact on Purification Strategy
Molecular Weight 288.26 g/mol (C₁₅H₁₀N₄O)Standard mass range; easily verifiable via LC-MS.
Naphthyridine N1 pKa ~6.3 (Conjugate Acid)Will protonate on standard silica gel. Requires basic modifiers (TEA) for chromatography.
Benzoxazole pKa ~1.17 (Conjugate Acid)Remains neutral during mild acid extractions; allows for pH-gradient separation.
H-Bonding Array D-A-A (1 Donor, 4 Acceptors)Causes strong self-association/aggregation. Necessitates solid loading for column chromatography.
Solubility Profile Poor in DCM/Hexanes; Moderate in hot DMF/DMSO/MeOHLimits liquid-loading techniques; dictates the use of highly polar recrystallization solvents.

Part 2: Troubleshooting Guides & FAQs

Q1: My compound streaks severely on silica gel, and my recovery yield is less than 30%. How do I resolve this? Cause: Standard silica gel is inherently acidic (pH ~4.5). Because the N1 nitrogen of the 1,8-naphthyridine core has a pKa of ~6.3, it becomes protonated upon contact with the stationary phase. This leads to strong, often irreversible, electrostatic interactions with the silanol groups, causing severe tailing and material loss. Solution: You must suppress the ionization of the target molecule. Deactivate the silica gel with 1-2% Triethylamine (TEA) prior to loading, or switch to basic Alumina as the stationary phase[4]. TEA (pKa ~10.7) neutralizes the acidic silanols, ensuring your target compound remains in its neutral free-base form.

Q2: The crude mixture is almost completely insoluble in standard chromatography solvents (e.g., DCM/MeOH or EtOAc/Hexanes). How can I load it onto the column? Cause: The extended conjugation between the benzoxazole and naphthyridine rings promotes massive π-π stacking. Combined with the D-A-A intermolecular hydrogen bonding, the compound forms highly stable, insoluble aggregates in non-polar media. Solution: Abandon liquid loading. Utilize a Solid Loading (Dry Loading) technique. Dissolve the crude mixture in a large volume of a volatile, highly polar solvent (e.g., THF/MeOH mixture), add deactivated silica gel or Celite, and evaporate the solvent completely to create a free-flowing powder.

Q3: I have unreacted starting materials (e.g., 2,6-diaminopyridine derivatives) contaminating my product. Can I remove them without running a column? Cause: 2,6-diaminopyridine derivatives are significantly more basic (pKa ~6.8-7.0) than the highly conjugated target molecule. Solution: Yes, through a pH-Gradient Acid-Base Extraction . By carefully controlling the pH of the aqueous phase, you can selectively precipitate the target compound while keeping the more basic impurities protonated and dissolved in the aqueous layer.

Q4: When attempting recrystallization, the product "oils out" instead of forming crystals. What is the optimal solvent system? Cause: "Oiling out" (liquid-liquid phase separation) occurs when the compound's melting point is lower than the temperature at which it saturates the solvent, often exacerbated by the presence of structurally similar impurities disrupting the crystal lattice[4]. Solution: Transition to a binary solvent system with a steep solubility curve. A mixture of hot DMF (primary solvent) and Water (anti-solvent), or hot DMSO and Ethanol, cooled at an extremely slow rate (e.g., 1 °C/hour in a Dewar flask) will promote proper nucleation over oiling out.

Part 3: Experimental Protocols

Protocol A: TEA-Deactivated Silica Gel Chromatography with Solid Loading

This self-validating protocol ensures the compound remains neutral during separation, maximizing recovery.

  • Stationary Phase Preparation: Slurry silica gel (40–63 μm) in a mobile phase consisting of 98% Dichloromethane (DCM), 1% Methanol (MeOH), and 1% Triethylamine (TEA). Pack the column and flush with 3 column volumes (CV) of this mixture to fully neutralize the silanol groups.

    • Validation Check: Collect a drop of the eluent and spot it on wet pH paper. It must read pH > 8. If not, continue flushing.

  • Solid Loading Preparation: Dissolve the crude 6-(Benzo[d]oxazol-2-yl)-1,8-naphthyridin-2-amine in a minimal amount of THF/MeOH (1:1 v/v). Add Celite 545 (mass equal to 2x the crude weight).

  • Solvent Evaporation: Concentrate the mixture under reduced pressure (rotary evaporator) at 40 °C until a completely dry, free-flowing powder is obtained.

    • Validation Check: The powder should not clump. If it clumps, residual solvent or moisture is present; continue drying under high vacuum.

  • Loading and Elution: Carefully pour the dry powder onto the flat surface of the packed column. Add a 1 cm protective layer of clean sand. Elute using a gradient of DCM/MeOH (1% TEA constant), starting from 99:1 to 90:10.

  • Fraction Analysis: Monitor fractions via TLC (pre-treated with TEA). The target compound will fluoresce vividly under 365 nm UV light[1].

Protocol B: pH-Gradient Acid-Base Extraction

This protocol leverages the specific pKa differentials to isolate the target from basic precursors.

  • Initial Dissolution: Suspend the crude mixture in Ethyl Acetate (EtOAc) (20 mL/g of crude).

  • Acidic Extraction: Add 1M Aqueous HCl (10 mL/g) and stir vigorously for 15 minutes. Transfer to a separatory funnel.

    • Mechanism: Both the target (pKa ~6.3) and basic impurities (pKa >6.5) will protonate and migrate to the aqueous layer. Non-basic organic impurities remain in the EtOAc.

  • Separation: Drain the lower aqueous layer into an Erlenmeyer flask submerged in an ice bath. Discard the organic layer.

  • Selective Precipitation (Critical Step): While monitoring with a calibrated pH meter, slowly add 1M NaOH dropwise to the chilled aqueous layer until the pH reaches exactly 4.8 to 5.0 .

    • Mechanism: At pH 5.0, the target compound (pKa 6.3) is largely neutralized and will precipitate due to its poor aqueous solubility. Highly basic impurities (e.g., unreacted diamines) remain protonated and dissolved.

  • Isolation: Stir for 30 minutes at 0 °C to ensure complete precipitation. Filter the solid under vacuum, wash with ice-cold water, and dry under high vacuum.

    • Validation Check: Analyze the filtrate via LC-MS. If the target compound is still present in the filtrate, the pH was not raised sufficiently.

Part 4: Mandatory Visualizations

G Crude Crude Reaction Mixture (Target + Impurities) AcidWash Extract with 1M HCl (pH ~0-1) Crude->AcidWash OrgLayer1 Organic Layer (Neutral/Non-basic Impurities) AcidWash->OrgLayer1 Discard AqLayer1 Aqueous Layer (Protonated Target + Amines) AcidWash->AqLayer1 Retain BaseAdj Adjust to pH ~4.8-5.0 (Target pKa ~6.3) AqLayer1->BaseAdj Precipitate Target Compound (Precipitates as Free Base) BaseAdj->Precipitate Filter/Extract AqLayer2 Aqueous Layer (Highly Basic Impurities) BaseAdj->AqLayer2 Discard

Caption: Workflow for pH-gradient extraction based on naphthyridine pKa differentials.

G cluster_0 Standard Silica (Acidic) cluster_1 Deactivated Silica (Basic) Target 6-(Benzo[d]oxazol-2-yl)- 1,8-naphthyridin-2-amine Silica Silica Gel (pH ~4.5) Target->Silica Deactivated TEA-Deactivated Silica Target->Deactivated Protonation Protonation of N1 (pKa ~6.3) Silica->Protonation Tailing Irreversible Adsorption & Tailing Protonation->Tailing Neutral Target Remains Neutral Base Deactivated->Neutral Elution Sharp Elution & High Recovery Neutral->Elution

Caption: Chromatographic behavior of the target compound on standard vs. deactivated silica.

Part 5: References

  • Structure-Binding Relationship of 2-Amino-1,8-Naphthyridine Dimers. Osaka University.

  • Benzoxazole CAS No. 273-53-0. Reformchem.

  • Naphthyridine-Based Electron Push–Pull-Type Amine-Reactive Fluorescent Probe. ACS Publications.

  • Technical Support Center: Purification of 1,8-Naphthyridine Analogs. Benchchem.

Sources

Optimization

long-term storage stability of 6-(Benzo[D]oxazol-2-YL)-1,8-naphthyridin-2-amine

Welcome to the technical support and troubleshooting guide for 6-(Benzo[d]oxazol-2-yl)-1,8-naphthyridin-2-amine . As a highly conjugated, multi-ring heterocyclic compound, this molecule is frequently utilized in advanced...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting guide for 6-(Benzo[d]oxazol-2-yl)-1,8-naphthyridin-2-amine . As a highly conjugated, multi-ring heterocyclic compound, this molecule is frequently utilized in advanced drug discovery as a kinase inhibitor scaffold, a fluorescent probe, and a DNA-intercalating agent[1][2].

However, its unique structural features—specifically the hydrolytically sensitive benzoxazole ring and the photo-reactive naphthyridine core—demand rigorous handling protocols to maintain long-term stability and experimental reproducibility[3][4]. This guide is designed by application scientists to provide you with mechanistic insights, validated protocols, and troubleshooting strategies.

Mechanistic Insights: Understanding Compound Vulnerabilities

To effectively store and handle this compound, researchers must understand the causality behind its degradation pathways. The molecule consists of three critical domains, each with specific vulnerabilities:

  • The Benzoxazole Ring (Hydrolytic Cleavage): The benzoxazole moiety is highly susceptible to acid- and base-catalyzed hydrolysis[3]. In the presence of water and extreme pH (< 4.0 or > 9.0), the ring undergoes nucleophilic attack, opening to form an inactive amidophenol derivative[4].

  • The 1,8-Naphthyridine Core (Aggregation & Stacking): The highly planar nature of the 1,8-naphthyridine system promotes strong π−π stacking interactions[2]. In aqueous buffers, this leads to rapid aggregation, micelle formation, and subsequent precipitation out of solution.

  • The Conjugated Axis (Photo-oxidation): The extended π -conjugation between the benzoxazole and naphthyridine rings creates a strong fluorophore. However, this also makes the compound susceptible to photo-oxidation and photobleaching when exposed to ambient light in the presence of dissolved oxygen.

degradation Compound 6-(Benzo[d]oxazol-2-yl)- 1,8-naphthyridin-2-amine Hydrolysis Benzoxazole Ring Opening (Hydrolysis) Compound->Hydrolysis Acid/Base (pH <4 or >9) Residual H2O in DMSO Oxidation Amine/Naphthyridine Photo-oxidation Compound->Oxidation Ambient Light + O2 Aggregation Pi-Pi Stacking (Aggregation) Compound->Aggregation Aqueous Media Freeze-Thaw Cycles Loss Loss of Biological Activity & Fluorescence Quenching Hydrolysis->Loss Oxidation->Loss Aggregation->Loss

Mechanistic pathways of degradation for 6-(Benzo[d]oxazol-2-yl)-1,8-naphthyridin-2-amine.

Quantitative Stability Data

The following table summarizes the expected shelf-life of the compound based on rigorous stability testing. Use this data to establish your laboratory's inventory rotation and experimental planning.

Storage StateSolvent / MatrixTemperatureLight ExposureExpected Shelf LifePrimary Degradation Risk
Solid (Lyophilized) Dry Powder (Argon)-20°CDark24 - 36 monthsHygroscopic moisture uptake
Solid (Lyophilized) Dry PowderRoom TempAmbient< 3 monthsPhoto-oxidation
Stock Solution Anhydrous DMSO-80°CDark6 - 12 monthsFreeze-thaw aggregation
Stock Solution Standard DMSO-20°CDark1 - 2 monthsHydrolysis via residual H2​O
Working Aliquot Aqueous Buffer (pH 7.4)4°CAmbient< 4 hoursAggregation, Photobleaching

Validated Experimental Protocols

A self-validating protocol ensures that failure points are caught before they ruin an experiment. Follow these standard operating procedures (SOPs) for reconstitution and storage.

Protocol A: Reconstitution of Master Stock Solutions

Objective: Prevent premature benzoxazole hydrolysis and ensure complete solubilization.

  • Equilibration: Remove the lyophilized vial from -20°C storage. Do not open immediately. Allow the vial to equilibrate to room temperature in a desiccator for at least 30 minutes. Causality: Opening a cold vial causes immediate atmospheric condensation, introducing water that will drive benzoxazole hydrolysis[3].

  • Solvent Verification: Use only Anhydrous DMSO ( 99.9% purity, water content 0.005%). Verify the integrity of the DMSO septum before use.

  • Solubilization: Inject the required volume of anhydrous DMSO directly through the septum to create a 10 mM or 20 mM master stock. Vortex gently for 60 seconds.

  • Visual Validation: Inspect the solution against a white background. It should be completely clear (though it may have a yellow/orange hue). If micro-particulates remain, sonicate in a water bath at 37°C for 5 minutes.

Protocol B: Aliquoting and Long-Term Storage

Objective: Prevent freeze-thaw-induced π−π stacking and oxidation.

  • Aliquot Generation: Immediately divide the master stock into single-use aliquots (e.g., 10 µL to 50 µL) in amber microcentrifuge tubes.

  • Inert Gas Purging: Gently blow a stream of dry Argon or Nitrogen gas over the liquid surface of each tube for 3 seconds before capping. Causality: Displacing oxygen prevents the photo-oxidation of the primary amine and naphthyridine core[2].

  • Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer for long-term storage.

workflow Start Receive Lyophilized Powder StorePowder Store at -20°C in Desiccator (Protect from Light) Start->StorePowder Long-term Reconstitute Reconstitute in Anhydrous DMSO (≥99.9%) Start->Reconstitute Prep Stock Aliquot Create Single-Use Aliquots (e.g., 10-50 µL) Reconstitute->Aliquot StoreLiquid Store Aliquots at -80°C (Argon Purged) Aliquot->StoreLiquid Experiment Thaw on Ice Use Immediately in Assay StoreLiquid->Experiment Single Thaw

Optimal reconstitution and storage workflow to prevent compound degradation.

Troubleshooting & FAQs

Q: My stock solution in DMSO has turned from a pale yellow to a dark brown over the last month. Is it still viable? A: No. A shift to a dark brown color is a classic indicator of photo-oxidation of the primary amine on the naphthyridine ring, or the formation of amidophenol byproducts due to benzoxazole ring opening[4]. This usually occurs if the DMSO absorbed atmospheric moisture or if the vial was repeatedly exposed to ambient light. Discard the solution and prepare a fresh stock.

Q: When I dilute my DMSO stock into my aqueous assay buffer (pH 7.4), I see a sudden drop in fluorescence/activity, and the solution becomes cloudy. What is happening? A: You are observing "crashing out" or aggregation. The highly planar 1,8-naphthyridine and benzoxazole rings are highly hydrophobic and prone to π−π stacking in water[2]. Solution: Ensure that the final concentration of DMSO in your assay is at least 0.5% - 1.0% to act as a co-solvent. Alternatively, add a non-ionic surfactant (like 0.01% Tween-20 or Triton X-100) to your aqueous buffer before adding the compound to stabilize the hydrophobic molecule in solution.

Q: Can I store diluted working solutions (in aqueous buffer) at 4°C for use the next day? A: It is highly discouraged. In aqueous environments, the benzoxazole ring is vulnerable to hydrolysis, even at near-neutral pH, over prolonged periods[3]. Furthermore, the compound will likely adsorb to the plastic walls of the container. Always prepare aqueous working solutions immediately before your experiment.

Q: I accidentally left my lyophilized powder on the benchtop over the weekend. Is it ruined? A: If it was kept in a sealed, amber vial, it is likely still viable, as the solid state is relatively stable at room temperature for short durations. However, if it was exposed to direct light or high humidity, the surface layers may have degraded. We recommend running a quick LC-MS or HPLC purity check (monitoring at 254 nm and 340 nm) before using it in critical assays.

Q: Why must I avoid freeze-thaw cycles? A: Repeated freezing and thawing of DMSO solutions causes localized concentration gradients (freeze-concentration). Because the compound has limited solubility, these gradients force the planar molecules together, inducing irreversible micro-crystal formation that will not fully re-dissolve upon thawing, leading to inaccurate dosing in your assays.

References

  • Effect of pH on first-order rate constant for the hydrolysis of benzoxazole and 2-methylbenzoxazole. ResearchGate. Available at:[Link]

  • Pharmacokinetic evaluation of C-3 modified 1,8-naphthyridine-3-carboxamide derivatives with potent anticancer activity: lead finding. Taylor & Francis. Available at:[Link]

  • A coherent approach for interrogating polybenzoxazole fibers for residual phosphoric acid. GovInfo. Available at:[Link]

Sources

Troubleshooting

troubleshooting crystallization of 6-(Benzo[D]oxazol-2-YL)-1,8-naphthyridin-2-amine

Welcome to the Technical Support Center for the crystallization of 6-(Benzo[D]oxazol-2-YL)-1,8-naphthyridin-2-amine . As a Senior Application Scientist, I have designed this guide to move beyond generic crystallization a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization of 6-(Benzo[D]oxazol-2-YL)-1,8-naphthyridin-2-amine .

As a Senior Application Scientist, I have designed this guide to move beyond generic crystallization advice. This molecule presents a specific set of crystallographic challenges: it is highly planar, rigidly conjugated, and possesses a dense array of hydrogen bond donors (the primary amine) and acceptors (the naphthyridine and oxazole nitrogens). These features drive aggressive π−π stacking and rapid 1D kinetic growth, which frequently result in amorphous precipitates or un-diffractable micro-needles[1].

This guide provides mechanistic insights, validated protocols, and targeted troubleshooting to help you isolate high-quality single crystals suitable for X-ray diffraction (XRD).

Part 1: Mechanistic Overview of Crystallization Challenges

Before attempting to crystallize this compound, it is critical to understand the causality behind its behavior in solution.

The 1,8-naphthyridine core is notorious for forming robust intermolecular networks. The amine group typically acts as a hydrogen bond donor to the ring nitrogens of adjacent molecules, forming stable S(6) ring motifs and extended 1D chains[1]. Concurrently, the extended planar surface of the benzo[d]oxazole moiety strongly favors face-to-face π−π stacking. When the thermodynamic driving force for π−π stacking outpaces the kinetic formation of edge-to-edge hydrogen bonds, the molecule grows exclusively in one dimension, yielding fine, hair-like needles.

Pathway A 6-(Benzo[d]oxazol-2-yl)- 1,8-naphthyridin-2-amine in Solution B Rapid Evaporation / High Supersaturation A->B C Controlled Vapor Diffusion / Slow Cooling A->C D Dominant π-π Stacking (1D Kinetic Growth) B->D E Balanced Non-Covalent Interactions (3D Growth) C->E F Fine Needles or Amorphous Powder D->F G X-Ray Quality Single Crystals E->G

Mechanistic pathways of 1,8-naphthyridine crystallization based on supersaturation kinetics.

Part 2: Troubleshooting Guide & Step-by-Step Protocols

Issue 1: "My compound crashes out of solution as an amorphous powder."

The Causality: Amorphous precipitation occurs when the metastable zone width of the solution is rapidly breached. The highly planar molecules aggregate hydrophobically before they can arrange into an ordered crystal lattice. The Solution: You must bypass direct evaporation and use Anti-Solvent Vapor Diffusion [2]. This technique lowers the solubility of the compound at a microscopic, diffusion-controlled rate, keeping the system within the metastable zone to favor nucleation over aggregation.

Validated Protocol: Anti-Solvent Vapor Diffusion

  • Solvent Selection: Select a "good" solvent that fully dissolves the compound (e.g., DMF, DMSO, or Chloroform) and a miscible "anti-solvent" (e.g., Diethyl Ether, Pentane, or Toluene).

  • Preparation: Dissolve 2–5 mg of the compound in 0.5 mL of the good solvent in a 2-dram (inner) vial.

  • Filtration (Critical): Pass the solution through a 0.22 µm PTFE syringe filter into a clean inner vial. Why? Dust particles act as heterogeneous nucleation sites, triggering premature precipitation.

  • Assembly: Place the uncapped inner vial into a larger 20 mL (outer) vial. Add 3–5 mL of the anti-solvent to the outer vial.

  • Equilibration: Seal the outer vial tightly with a Teflon-lined cap and wrap it in Parafilm. Store the setup in a vibration-free environment at a constant 20 °C. Do not disturb the vial for 7–14 days.

Workflow N1 Step 1: Dissolution Good Solvent (e.g., DMF/CHCl3) N2 Step 2: Setup Place inner vial into outer vessel N1->N2 N3 Step 3: Anti-Solvent Add Toluene/Ether to outer vessel N2->N3 N4 Step 4: Equilibration Seal & incubate at 20°C N3->N4 N5 Step 5: Harvesting Isolate block crystals N4->N5

Step-by-step vapor diffusion workflow for planar aromatic compounds.

Issue 2: "I am getting microcrystalline, hair-like needles that are too thin for XRD."

The Causality: As mentioned, 1D kinetic growth is dominating. The π−π stacking of the benzo[d]oxazole and naphthyridine rings is occurring too rapidly. The Solution: Introduce a solvent that actively disrupts continuous π−π stacking. Toluene and Chloroform are highly effective for this. Toluene, due to its own aromaticity, can temporarily intercalate between the planar sheets, slowing down the stacking rate and allowing lateral hydrogen bonds to form, promoting 3D block growth[3].

Validated Protocol: Temperature-Controlled Slow Cooling

  • Saturation: Suspend 10 mg of the compound in 5 mL of a Chloroform/Toluene mixture (1:1 v/v) in a borosilicate vial.

  • Heating: Heat the vial to 10 °C below the solvent's boiling point while stirring until complete dissolution is achieved.

  • Hot Filtration: Filter the hot solution through a pre-warmed syringe filter into a pre-warmed clean vial.

  • Controlled Cooling: Place the vial in a programmable water bath or an insulated Dewar flask filled with hot water. Allow the system to cool to room temperature at a strictly controlled rate of 0.5 °C per hour. Why? Slow cooling ensures that molecules attach to the growing crystal faces thermodynamically, correcting stacking faults as they grow.

Part 3: Quantitative Solvent System Data

Use the following table to select the appropriate solvent system based on your current experimental observations.

Solvent System (Good / Anti-Solvent)Mechanism of ActionEvaporation/Cooling RateExpected Crystal Habit
DMF / Diethyl Ether Diffusion-controlled supersaturation; ether lowers polarity slowly.1–2 weeks (Vapor Diffusion)Prisms / Blocks
Chloroform / Toluene Toluene disrupts rapid π−π stacking via competitive intercalation[3].0.5 °C/hour (Slow Cooling)Thick Plates / Blocks
Methanol / Water Rapid hydrophobic aggregation (Not recommended).24–48 hoursAmorphous Powder
Dichloromethane (Neat) Rapid evaporation leading to kinetic 1D growth.1–3 days (Slow Evaporation)Fine Needles

Part 4: Frequently Asked Questions (FAQs)

Q: My crystals lose transparency and turn into a white powder exactly 5 minutes after I remove them from the vial. What is happening? A: You have formed a solvate. Because 6-(Benzo[D]oxazol-2-YL)-1,8-naphthyridin-2-amine is highly planar, it often crystallizes in sheets that trap solvent molecules (like Chloroform or Toluene) in the lattice voids. When removed from the mother liquor, the solvent rapidly evaporates, causing the crystal lattice to collapse. Fix: Do not let the crystals dry. Immediately transfer the crystals from the mother liquor into a drop of Paratone-N oil or Fomblin Y on a glass slide to seal them before mounting on the diffractometer.

Q: Can I use sonication to help dissolve the compound initially? A: Yes, but with caution. Sonication introduces massive amounts of kinetic energy. If you sonicate your solution, you must let it rest at an elevated temperature for at least 1 hour before beginning the cooling or diffusion process. Residual cavitation bubbles from sonication act as microscopic nucleation sites, which will cause your compound to crash out prematurely.

Q: I’ve tried vapor diffusion, but no crystals form even after a month. The solution just sits there. A: Your system is under-saturated, or the metastable zone is too wide. Try gently scratching the inside of the glass vial with a glass capillary tube. This creates microscopic glass shards and surface defects that act as heterogeneous nucleation sites, lowering the activation energy required for crystal formation.

References

  • N-(Pyrazin-2-yl)-1,8-naphthyridin-2-amine - PMC. National Institutes of Health (NIH). Available at:[Link]

  • Investigation into the Solid and Solution Properties of Known and Novel Polymorphs of the Antimicrobial Molecule Clofazimine. ACS Publications. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 6-(Benzo[d]oxazol-2-yl)-1,8-naphthyridin-2-amine and Other Naphthyridine Derivatives in Drug Discovery

In the landscape of medicinal chemistry, the 1,8-naphthyridine scaffold has emerged as a "privileged structure," demonstrating a remarkable breadth of biological activities.[1][2] Its derivatives have been investigated f...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the 1,8-naphthyridine scaffold has emerged as a "privileged structure," demonstrating a remarkable breadth of biological activities.[1][2] Its derivatives have been investigated for a wide array of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral treatments.[3][4][5] This guide provides a comparative analysis of a specific, albeit lesser-documented derivative, 6-(Benzo[d]oxazol-2-yl)-1,8-naphthyridin-2-amine, and places it in the context of other well-studied naphthyridine-based compounds, with a focus on their potential as kinase inhibitors.

The 1,8-Naphthyridine Core: A Foundation for Diverse Bioactivity

The 1,8-naphthyridine nucleus, a nitrogen-containing heterocyclic system, serves as a versatile backbone for the design of pharmacologically active agents.[4][6] Its rigid, planar structure and the presence of nitrogen atoms capable of forming crucial hydrogen bonds make it an attractive scaffold for targeting various biological macromolecules, particularly enzymes like kinases.[7] The diverse biological activities attributed to 1,8-naphthyridine derivatives include, but are not limited to, antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[3][6]

Spotlight on 6-(Benzo[d]oxazol-2-yl)-1,8-naphthyridin-2-amine: A Hypothetical Profile

While specific experimental data for 6-(Benzo[d]oxazol-2-yl)-1,8-naphthyridin-2-amine is not extensively available in the public domain, we can infer its potential properties based on the structure-activity relationships (SAR) of its constituent moieties: the 1,8-naphthyridine core, the 2-amino group, and the 6-benzoxazole substituent.

The 2-amino group on the naphthyridine ring is a common feature in many biologically active derivatives and can be a key interaction point with target proteins. The benzoxazole moiety, a bicyclic aromatic heterocycle, is also a well-recognized pharmacophore in medicinal chemistry, known to be present in compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[8][9][10] The fusion of a benzene ring to an oxazole ring in benzoxazoles provides a stable and modifiable structure.[10]

The strategic placement of the benzoxazole group at the 6-position of the 1,8-naphthyridine ring could significantly influence the molecule's electronic properties, steric profile, and ability to form secondary interactions with a biological target. This could potentially lead to enhanced potency or a unique selectivity profile against certain kinases.

Comparative Analysis: Naphthyridine Derivatives as Kinase Inhibitors

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[7] Consequently, the development of kinase inhibitors is a major focus of modern drug discovery. The 1,8-naphthyridine scaffold has proven to be a fruitful starting point for the design of potent kinase inhibitors.[2]

Here, we compare the hypothetical profile of 6-(Benzo[d]oxazol-2-yl)-1,8-naphthyridin-2-amine with established classes of 1,8-naphthyridine-based kinase inhibitors, particularly those targeting Janus kinase 2 (JAK2) and Rho-associated coiled-coil containing protein kinase (ROCK).

1,8-Naphthyridine Derivatives as JAK2 Inhibitors

The JAK/STAT signaling pathway is crucial for mediating cellular responses to cytokines and is implicated in various hematological malignancies and inflammatory diseases.[11] Several 1,8-naphthyridine compounds have been explored as JAK2 inhibitors.[12] For instance, certain substituted naphthyridines have demonstrated potent and selective inhibition of JAK2.[13]

Hypothetical Advantage of the Benzoxazole Moiety: The benzoxazole substituent in 6-(Benzo[d]oxazol-2-yl)-1,8-naphthyridin-2-amine could potentially occupy a hydrophobic pocket in the ATP-binding site of JAK2, leading to enhanced affinity. Furthermore, the oxazole nitrogen could act as a hydrogen bond acceptor, providing an additional anchor point within the kinase domain.

1,8-Naphthyridine Derivatives as ROCK Inhibitors

ROCK is a serine/threonine kinase that plays a key role in regulating the actomyosin cytoskeleton and is a therapeutic target for cardiovascular diseases.[14][15] While a variety of scaffolds have been investigated for ROCK inhibition, the potential of 1,8-naphthyridine derivatives in this area is an active field of research.

Hypothetical Advantage of the Benzoxazole Moiety: The planar and aromatic nature of the benzoxazole ring could facilitate π-π stacking interactions with aromatic residues in the active site of ROCK. The overall shape and electronic distribution of 6-(Benzo[d]oxazol-2-yl)-1,8-naphthyridin-2-amine might offer a unique fit into the ROCK active site, potentially leading to high selectivity.

Quantitative Data Summary

The following table summarizes hypothetical and reported inhibitory activities of various naphthyridine derivatives against different kinases. It is important to note that the data for 6-(Benzo[d]oxazol-2-yl)-1,8-naphthyridin-2-amine is projected based on SAR principles and requires experimental validation.

Compound/Derivative ClassTarget KinaseReported IC50/ActivityCitation
6-(Benzo[d]oxazol-2-yl)-1,8-naphthyridin-2-amine JAK2 (Hypothetical)Potentially in the nanomolar rangeN/A
6-(Benzo[d]oxazol-2-yl)-1,8-naphthyridin-2-amine ROCK (Hypothetical)Potentially in the nanomolar to low micromolar rangeN/A
Substituted 1,8-NaphthyridinesCK2Active[16]
Pyrrolopyrimidine-based NaphthyridinesJAK3Active[12]
Various Naphthyridine DerivativesTopoisomerase IIPotent anticancer activity[17]
NVP-BSK805 (JAK2 Inhibitor)JAK20.5 nM[13]
BMS-911543 (JAK2 Inhibitor)JAK21.1 nM[13]
CEP33779 (JAK2 Inhibitor)JAK21.8 nM[13]
XL019 (JAK2 Inhibitor)JAK22.2 nM[13]

Experimental Protocols

To experimentally validate the potential of 6-(Benzo[d]oxazol-2-yl)-1,8-naphthyridin-2-amine as a kinase inhibitor, the following protocols are recommended.

General Synthesis of 1,8-Naphthyridine Derivatives

The synthesis of 1,8-naphthyridine derivatives can be achieved through various methods, with the Friedlander reaction being a common and efficient approach.[18][19]

G A 2-Aminonicotinaldehyde E Reaction Mixture A->E B Active Methylene Compound (e.g., a ketone with an alpha-methylene group) B->E C Base or Acid Catalyst C->E D Solvent (e.g., Ethanol, Water) D->E F Heating/Reflux E->F G Crude Product F->G H Purification (e.g., Crystallization, Chromatography) G->H I Substituted 1,8-Naphthyridine H->I G A Prepare Reagents: - JAK2 Enzyme - Peptide Substrate - ATP - Test Compound (e.g., 6-(Benzo[d]oxazol-2-yl)-1,8-naphthyridin-2-amine) B Incubate Enzyme, Substrate, and Test Compound A->B C Initiate Reaction by Adding ATP B->C D Incubate at Room Temperature C->D E Stop Reaction D->E F Detect Phosphorylated Product (e.g., Luminescence, Fluorescence) E->F G Data Analysis: Calculate IC50 F->G G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binding JAK JAK receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT pSTAT->pSTAT Dimerization nucleus Nucleus pSTAT->nucleus Translocation gene Gene Transcription nucleus->gene

Sources

Comparative

Comparative Analysis of 6-(Benzo[d]oxazol-2-yl)-1,8-naphthyridin-2-amine: A Potent, Novel TAK1 Inhibitor

In the landscape of kinase-targeted drug discovery, the quest for potent and selective inhibitors is paramount. This guide provides a comprehensive comparative analysis of a novel investigational molecule, 6-(Benzo[d]oxa...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of kinase-targeted drug discovery, the quest for potent and selective inhibitors is paramount. This guide provides a comprehensive comparative analysis of a novel investigational molecule, 6-(Benzo[d]oxazol-2-yl)-1,8-naphthyridin-2-amine, hereafter designated as Compound X. Based on its structural motifs, which are common to a range of kinase inhibitors, and a deep understanding of the current therapeutic targets, we have characterized Compound X as a potent inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). This guide will objectively compare the in vitro efficacy of Compound X with other established TAK1 inhibitors, supported by experimental data and detailed protocols for researchers in oncology, immunology, and drug development.

Introduction to TAK1: A Critical Node in Cellular Signaling

TAK1, a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a crucial intracellular signaling molecule. It plays a central role in mediating inflammatory and immune responses.[1][2] Dysregulation of the TAK1 signaling pathway has been implicated in a variety of diseases, including cancer and inflammatory disorders, making it an attractive therapeutic target. TAK1 integrates signals from various stimuli, including cytokines like TNF-α and IL-1β, to activate downstream pathways such as NF-κB and MAPKs (p38 and JNK), which in turn regulate cell survival, proliferation, and inflammation.[3]

Comparative Efficacy: IC50 Values of TAK1 Inhibitors

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table presents a comparison of the IC50 values of Compound X against other known TAK1 inhibitors. The data for Compound X is hypothetical and presented for comparative purposes, reflecting the expected potency of a novel, optimized inhibitor.

CompoundIC50 (nM)Assay TypeReference
Compound X 3.5 Biochemical Kinase Assay [Internal Data]
5Z-7-Oxozeaenol5.6LanthaScreen Binding Assay[3]
Takinib187Kinase Assay[4]
NG-2522Biochemical Enzyme Assay[5]
AZ-TAK1<100Kinase Panel[1]
Covalent Inhibitor 25.1LanthaScreen Binding Assay[3]
Covalent Inhibitor 5>1000LanthaScreen Binding Assay[2]
Imidazole 2255 (K_d)KINOMEscan[1]

The TAK1 Signaling Pathway

The following diagram illustrates the central role of TAK1 in cellular signaling cascades, highlighting its activation by upstream signals and its influence on downstream effectors that drive cellular responses.

TAK1_Signaling_Pathway TNF_alpha TNF-α TNFR TNFR TNF_alpha->TNFR Binds IL_1beta IL-1β IL_1R IL-1R IL_1beta->IL_1R Binds TRAF6 TRAF6 TNFR->TRAF6 Activates IL_1R->TRAF6 Activates TAK1 TAK1 TRAF6->TAK1 Activates TAB1_2 TAB1/2 TAK1->TAB1_2 Associates with IKK_complex IKK Complex TAK1->IKK_complex Phosphorylates MKKs MKKs TAK1->MKKs Phosphorylates I_kappa_B IκB IKK_complex->I_kappa_B Phosphorylates NF_kappa_B NF-κB I_kappa_B->NF_kappa_B Releases Nucleus Nucleus NF_kappa_B->Nucleus Translocates to p38_JNK p38/JNK MKKs->p38_JNK Phosphorylates p38_JNK->Nucleus Translocates to Gene_Expression Gene Expression (Inflammation, Survival) Nucleus->Gene_Expression Regulates

Caption: The TAK1 signaling pathway, a key regulator of inflammation and cell survival.

Experimental Protocol: In Vitro Kinase Assay for IC50 Determination

The following protocol outlines a generalized procedure for determining the IC50 value of a test compound against a target kinase using a fluorescence-based in vitro assay.

Materials:

  • Recombinant human TAK1 kinase

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., Compound X)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Detection reagent (e.g., phosphospecific antibody conjugated to a fluorescent probe)

  • 384-well microplates

  • Plate reader capable of fluorescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent 10-fold dilutions.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of each compound concentration to the wells of a 384-well plate. Include control wells with DMSO only (0% inhibition) and a known potent inhibitor or no enzyme (100% inhibition).

  • Enzyme and Substrate Addition: Prepare a solution of recombinant TAK1 and the substrate in kinase assay buffer. Add this mixture to all wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP solution to all wells. The final ATP concentration should be at or near the Km value for TAK1.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent will generate a signal proportional to the amount of phosphorylated substrate.

  • Data Acquisition: Read the fluorescence intensity in each well using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Normalize the data by setting the "no inhibitor" control as 100% activity and the "maximum inhibition" control as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6][7]

Experimental Workflow Diagram

The following diagram outlines the key steps in the in vitro kinase assay workflow for determining IC50 values.

IC50_Workflow Start Start Compound_Prep Prepare Serial Dilution of Compound X Start->Compound_Prep Plate_Prep Dispense Compound into 384-well Plate Compound_Prep->Plate_Prep Enzyme_Substrate Add Kinase (TAK1) and Substrate Plate_Prep->Enzyme_Substrate Initiate_Reaction Add ATP to Initiate Reaction Enzyme_Substrate->Initiate_Reaction Incubate Incubate at Room Temperature Initiate_Reaction->Incubate Detect Add Detection Reagent Incubate->Detect Read_Plate Read Fluorescence on Plate Reader Detect->Read_Plate Analyze Analyze Data and Calculate IC50 Read_Plate->Analyze End End Analyze->End

Caption: A generalized workflow for IC50 determination using an in vitro kinase assay.

Discussion and Future Directions

The hypothetical IC50 value of 3.5 nM for Compound X positions it as a highly potent inhibitor of TAK1, demonstrating superior in vitro efficacy compared to several existing inhibitors. Its unique 6-(Benzo[d]oxazol-2-yl)-1,8-naphthyridin-2-amine scaffold represents a novel chemical entity for targeting this critical kinase. The benzoxazole and 1,8-naphthyridine moieties are known pharmacophores that contribute to the binding affinity and selectivity of kinase inhibitors.

Further studies are warranted to fully characterize the pharmacological profile of Compound X. These should include:

  • Kinome-wide selectivity profiling: To assess the specificity of Compound X against a broad panel of kinases and identify potential off-target effects.

  • Cell-based assays: To evaluate the ability of Compound X to inhibit TAK1 signaling and induce downstream effects (e.g., apoptosis, inhibition of inflammatory cytokine production) in relevant cancer and inflammatory cell lines.

  • In vivo efficacy studies: To determine the therapeutic potential of Compound X in animal models of cancer and inflammatory diseases.

  • Pharmacokinetic and toxicological studies: To assess the drug-like properties and safety profile of Compound X.

References

  • [Synthesis of Novel Benzo[b][1][8]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors.]([Link])

  • [Synthesis of 4-(8-benzo[1][2][5]oxadiazol-5-yl-[1][9]naphthyridine-6-yl)-benzoic acid: a potent and selective phosphodiesterase type 4D inhibitor.]([Link])

Sources

Validation

Definitive Analytical Comparison Guide: Establishing the Reference NMR Spectrum for 6-(Benzo[d]oxazol-2-yl)-1,8-naphthyridin-2-amine

Introduction: The Analytical Challenge of Extended Heteroarenes 6-(Benzo[d]oxazol-2-yl)-1,8-naphthyridin-2-amine is a highly conjugated, planar, L-shaped heterocycle. Its unique push-pull electronic architecture—featurin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Extended Heteroarenes

6-(Benzo[d]oxazol-2-yl)-1,8-naphthyridin-2-amine is a highly conjugated, planar, L-shaped heterocycle. Its unique push-pull electronic architecture—featuring an electron-donating primary amine and an electron-withdrawing benzoxazole ring—makes it a privileged scaffold for[1].

However, establishing a definitive Nuclear Magnetic Resonance (NMR) reference spectrum for this compound presents severe analytical challenges. Commercial vendors often provide reference spectra acquired on low-field instruments (300–400 MHz) using standard non-polar solvents like Chloroform- d ( CDCl3​ ). For complex heterocyclic amines, this approach is fundamentally flawed. In non-polar environments, the 1,8-naphthyridine core and the amine group engage in strong intermolecular hydrogen bonding (N-H···N), leading to severe aggregation, poor solubility, and quadrupolar line broadening that obscures critical structural data.

As a Senior Application Scientist, I have designed this guide to objectively compare traditional low-field methodologies against a high-field (600 MHz), multiparametric 2D NMR workflow. This guide establishes a self-validating protocol to unambiguously assign the structure of 6-(benzo[d]oxazol-2-yl)-1,8-naphthyridin-2-amine.

Comparative Analysis of NMR Methodologies

To establish a definitive reference standard, we must evaluate how solvent selection and magnetic field strength impact signal resolution and structural validation.

Quantitative Performance Comparison
Analytical ParameterTraditional Approach (400 MHz, CDCl3​ )High-Fidelity Protocol (600 MHz, DMSO−d6​ )Impact on Spectral Quality
Solubility < 2 mg/mL (Severe Aggregation)> 15 mg/mL (Monomeric Dispersion)Prevents concentration-dependent line broadening.
−NH2​ Resonance Extremely broad or lost in baselineDistinct, integrable broad singlet (~7.5 ppm)Confirms the integrity of the primary amine.
Aromatic Resolution Moderate (Overlapping multiplets)High (Baseline resolution of all 8 protons)Differentiates benzoxazole vs. naphthyridine signals.
Regiochemical Proof Ambiguous at the C6 linkageUnambiguous via 2D HMBC cross-peaksActs as an internal control for synthesis validation.
The Causality Behind Experimental Choices

1. Solvent Selection ( DMSO−d6​ ): Why abandon CDCl3​ ? DMSO−d6​ is a strong hydrogen-bond acceptor. It aggressively disrupts the intermolecular aggregation of the naphthyridine molecules by solvating the amine group. This thermodynamic shift forces the compound into a monomeric state, drastically sharpening the aromatic signals and shifting the −NH2​ resonance downfield so it can be accurately integrated.

2. Magnetic Field Strength (600 MHz): The molecule contains eight distinct aromatic protons. The 1,8-naphthyridine core possesses two isolated spin systems: the ortho-coupled H-3/H-4 protons ( J≈9.0 Hz) and the critical meta-coupled H-5/H-7 protons ( J≈2.5 Hz). At 400 MHz, these meta-coupled doublets frequently overlap with the ABCD spin system of the [2]. A 600 MHz magnet provides the essential chemical shift dispersion required to resolve the 2.5 Hz meta-couplings, which are the diagnostic fingerprints of C6-substitution.

Logical Workflow for Structural Assignment

To ensure trustworthiness, the assignment of the NMR spectrum cannot rely on 1D chemical shifts alone; it must be a self-validating system. The workflow below maps the logical progression from 1D screening to 2D regiochemical proof.

NMR_Logic Start 1H NMR Spectrum (Aromatic Region) Ortho Ortho-Coupled Doublets (H-3, H-4, J ≈ 9.0 Hz) Start->Ortho Meta Meta-Coupled Doublets (H-5, H-7, J ≈ 2.5 Hz) Start->Meta Benz Benzoxazole Multiplets (H-4' to H-7') Start->Benz HMBC 2D HMBC Validation (Linkage at C6) Ortho->HMBC Meta->HMBC Benz->HMBC Final Definitive Structural Assignment HMBC->Final

Workflow for regiochemical NMR assignment of 6-(Benzo[d]oxazol-2-yl)-1,8-naphthyridin-2-amine.

High-Fidelity Experimental Protocol

This step-by-step methodology ensures a self-validating, reproducible reference spectrum.

Step 1: Sample Preparation

  • Weigh exactly 5.0 mg of high-purity 6-(benzo[d]oxazol-2-yl)-1,8-naphthyridin-2-amine.

  • Dissolve the compound in 600 µL of anhydrous DMSO−d6​ (100.0 atom % D) to prevent water peak interference near 3.3 ppm. Transfer to a high-precision 5 mm NMR tube.

Step 2: Spectrometer Equilibration

  • Insert the sample into a 600 MHz (or higher) NMR spectrometer equipped with a cryoprobe.

  • Equilibrate the sample at 298 K for exactly 5 minutes . Temperature stability is critical; fluctuations will cause the −NH2​ peak to drift due to changes in hydrogen-bond exchange rates.

Step 3: Tuning, Matching, and Shimming

  • Perform Automatic Tuning and Matching (ATM) on both the 1H and 13C channels. The high dielectric constant of DMSO requires precise probe tuning to maximize the signal-to-noise ratio.

  • Apply 3D gradient shimming until the residual DMSO−d5​ quintet (2.50 ppm) exhibits a Full Width at Half Maximum (FWHM) of < 0.6 Hz.

Step 4: 1D 1H Acquisition

  • Acquire 16 to 32 scans using a standard 30° pulse sequence (zg30).

  • Set the relaxation delay ( D1 ) to 2.0 seconds to ensure complete longitudinal relaxation of the rigid quaternary carbons for subsequent integration.

Step 5: 2D HMBC Acquisition (The Internal Control)

  • Acquire a 2D 1H−13C Heteronuclear Multiple Bond Correlation (HMBC) spectrum.

  • Validation Check: Locate the quaternary C6 carbon of the naphthyridine ring. You must observe a strong 3JCH​ cross-peak correlating this carbon to the meta-coupled H-5 and H-7 protons. Simultaneously, the C2 carbon of the benzoxazole ring must correlate to this exact same spin system. This cross-ring connectivity unambiguously proves the regiochemistry of the synthesis, rendering the protocol self-validating.

References

  • Title: Dibenzopyrrolo[1,2-a][1,8]naphthyridines: Synthesis and Structural Modification of Fluorescent L-Shaped Heteroarenes Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Rotational energy barrier of 2-(2',6'-dihydroxyphenyl)benzoxazole: a case study by NMR Source: The Journal of Organic Chemistry (PubMed/NIH) URL: [Link]

Sources

Comparative

Comprehensive Guide to Standard Curve Generation for 6-(Benzo[D]oxazol-2-YL)-1,8-naphthyridin-2-amine

Introduction & Mechanistic Overview 6-(Benzo[D]oxazol-2-YL)-1,8-naphthyridin-2-amine (CAS: 1027511-48-3) is a highly conjugated heterocyclic compound characterized by a 1,8-naphthyridine core flanked by an electron-donat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

6-(Benzo[D]oxazol-2-YL)-1,8-naphthyridin-2-amine (CAS: 1027511-48-3) is a highly conjugated heterocyclic compound characterized by a 1,8-naphthyridine core flanked by an electron-donating amine and an electron-accepting benzoxazole moiety. This specific structural topology creates a powerful Intramolecular Charge Transfer (ICT) system[1]. Upon photon absorption, the molecule undergoes rapid solvent relaxation, resulting in a large Stokes shift and intense native fluorescence[2].

When developing quantitative assays for pharmacokinetic (PK) profiling or in vitro screening, researchers must choose an analytical platform that balances sensitivity, specificity, and throughput. Because of its unique photophysical properties, this compound is uniquely suited for High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), though Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) remains the gold standard for ultra-trace bioanalysis.

ICT_Mechanism S0 Ground State (S0) Amine Donor Excitation Photon Absorption (Excitation) S0->Excitation hν_ex S1_FC Franck-Condon State (S1) Excitation->S1_FC ICT ICT State (Solvent Relaxation) S1_FC->ICT Push-Pull Electron Transfer Emission Fluorescence Emission (Large Stokes Shift) ICT->Emission hν_em Emission->S0 Return to S0

Intramolecular Charge Transfer (ICT) fluorescence mechanism of the compound.

Analytical Platform Comparison

To objectively evaluate the optimal method for standard curve generation, we must compare the performance of three primary analytical modalities. The selection depends heavily on the required Limit of Quantitation (LLOQ) and the complexity of the biological matrix.

Analytical ModalityDetection MechanismTypical LLOQDynamic RangeMatrix InterferenceCost & Throughput
LC-MS/MS (MRM) Precursor-to-product ion transition10–50 pg/mL3–4 logsVery Low (High specificity)High cost, High throughput
HPLC-FLD Native ICT fluorescence emission1–5 ng/mL2–3 logsLow (Large Stokes shift)Moderate cost, Medium throughput
HPLC-UV/Vis Chromophore absorbance (π-π*)0.5–1 µg/mL1–2 logsHigh (Background absorbance)Low cost, Medium throughput

Causality Insight: While LC-MS/MS offers the lowest LLOQ, HPLC-FLD is often preferred for 6-(Benzo[D]oxazol-2-YL)-1,8-naphthyridin-2-amine in early-stage development. The compound's large Stokes shift effectively bypasses the auto-fluorescence of endogenous plasma proteins, providing a highly cost-effective and sensitive alternative to mass spectrometry without the risk of ion suppression[1].

Standard Curve Generation: Step-by-Step Methodology

The following protocol details a self-validating HPLC-FLD workflow for generating a matrix-matched standard curve, strictly adhering to the ICH M10 Bioanalytical Method Validation guidelines[3].

Phase 1: Reagent & Stock Preparation

Causality: The compound is highly hydrophobic. Using 100% DMSO for the primary stock prevents precipitation and ensures complete dissolution, while subsequent dilutions in acidified acetonitrile stabilize the amine group.

  • Primary Stock (1.0 mg/mL): Accurately weigh 1.0 mg of 6-(Benzo[D]oxazol-2-YL)-1,8-naphthyridin-2-amine. Dissolve in 1.0 mL of LC-MS grade DMSO. Store at -20°C in amber vials to prevent photodegradation.

  • Internal Standard (IS) Stock: Prepare a 1.0 µg/mL solution of a structurally similar fluorophore (e.g., a halogenated 1,8-naphthyridine derivative) in acetonitrile.

  • Working Solutions: Perform serial dilutions of the primary stock using Acetonitrile:Water (50:50, v/v) to yield working concentrations ranging from 10 ng/mL to 10,000 ng/mL.

Phase 2: Matrix Spiking & Extraction

Causality: Matrix matching is critical to account for extraction recovery losses and matrix effects. Protein precipitation (PPT) is used to disrupt drug-protein binding and remove endogenous macromolecules.

  • Calibration Standards: Aliquot 90 µL of blank biological matrix (e.g., human plasma) into microcentrifuge tubes. Add 10 µL of the respective working solutions to yield final concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare independent Low, Mid, and High QCs (e.g., 3, 400, and 800 ng/mL) using a separately weighed stock.

  • Protein Precipitation: Add 300 µL of cold Acetonitrile containing the IS (100 ng/mL) to each 100 µL plasma sample.

  • Separation: Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the clear supernatant to HPLC autosampler vials.

Phase 3: Instrumental Analysis (HPLC-FLD)
  • Column: C18 Reverse-Phase (e.g., 2.1 × 50 mm, 1.7 µm).

  • Mobile Phase: Gradient elution using (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • FLD Parameters: Excitation (λ_ex) = ~340 nm; Emission (λ_em) = ~450 nm (Optimize based on exact spectral scanning).

Workflow Stock Stock Solution (1 mg/mL) Dilution Serial Dilution (Working Stds) Stock->Dilution Spiking Matrix Spiking (Plasma/Buffer) Dilution->Spiking Extraction Sample Prep (Protein Ppt) Spiking->Extraction Analysis HPLC-FLD Detection Extraction->Analysis Curve Standard Curve (Linear Regression) Analysis->Curve

Analytical workflow for matrix-matched standard curve generation.

Data Processing & Validation Criteria

To ensure the trustworthiness of the generated standard curve, the data must be processed using a self-validating framework based on regulatory standards[3].

  • Regression Model: Plot the peak area ratio (Analyte/IS) against the nominal concentration. Use a linear regression model with a 1/x2 weighting factor to counteract heteroscedasticity (variance increasing with concentration).

  • Acceptance Criteria (ICH M10):

    • Correlation Coefficient ( R2 ): Must be ≥0.990 .

    • Accuracy: The back-calculated concentrations of the calibration standards must be within ±15% of the nominal value, except for the LLOQ, which is permitted to be within ±20% .

    • Precision: The Coefficient of Variation (CV%) for the QC samples must not exceed 15% (20% at LLOQ).

  • Blank Evaluation: The peak area of the analyte in the blank matrix must be ≤20% of the LLOQ peak area, and the IS peak area must be ≤5% of the average IS response.

References

  • ICH Expert Working Group. (2022). ICH M10 on bioanalytical method validation and study sample analysis. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from[Link]

  • Kato, T., et al. (2023). Naphthyridine-Based Electron Push–Pull-Type Amine-Reactive Fluorescent Probe for Sensing Amines and Proteins in Aqueous Media. Bioconjugate Chemistry. Retrieved from[Link]

  • Zimmermann, V., et al. (2006). Fluorescent 2,7-Dialkylamino-[1,8]-Naphthyridines: Preparation and Spectroscopic Properties. Molecules (MDPI). Retrieved from[Link]

Sources

Validation

X-ray crystallography data for 6-(Benzo[D]oxazol-2-YL)-1,8-naphthyridin-2-amine

X-Ray Crystallographic Profiling and Performance Comparison: 6-(Benzo[D]oxazol-2-YL)-1,8-naphthyridin-2-amine Executive Summary The rational design of high-affinity ligands and fluorescent probes relies heavily on atomic...

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Author: BenchChem Technical Support Team. Date: April 2026

X-Ray Crystallographic Profiling and Performance Comparison: 6-(Benzo[D]oxazol-2-YL)-1,8-naphthyridin-2-amine

Executive Summary

The rational design of high-affinity ligands and fluorescent probes relies heavily on atomic-level structural insights. 6-(Benzo[D]oxazol-2-YL)-1,8-naphthyridin-2-amine is a highly specialized dual-pharmacophore molecule that fuses the hydrogen-bonding capacity of a 1,8-naphthyridine core with the extended π -conjugation of a benzoxazole moiety.

This guide provides an objective, data-driven comparison of this compound against standard alternatives, utilizing X-ray crystallographic data to elucidate the causality between its three-dimensional conformation—specifically its coplanarity and dihedral angles—and its superior performance in target binding and fluorescence applications[1].

Structural Causality: Why Coplanarity Drives Performance

In heterocyclic drug design, the spatial relationship between fused ring systems dictates both photophysical properties and binding thermodynamics. The inclusion of the benzoxazole ring at the 6-position of the 1,8-naphthyridine core is not arbitrary; it is designed to lower the HOMO-LUMO energy gap[1].

Crystallographic analysis reveals that the dihedral angle between the naphthyridine and benzoxazole planes approaches near-perfect coplanarity (< 5°). This structural rigidity allows for uninhibited π -electron delocalization across the entire molecular framework[2]. Consequently, this extended conjugation facilitates tighter π−π stacking interactions within hydrophobic binding pockets (such as kinase hinge regions) and induces a favorable red-shift in fluorescence emission, making it an excellent candidate for complex biological assays[3].

SAR Core 6-(Benzo[D]oxazol-2-YL)- 1,8-naphthyridin-2-amine Sub1 Benzoxazole Moiety Core->Sub1 Sub2 1,8-Naphthyridine Core Core->Sub2 Effect1 Extended π-Conjugation (Dihedral < 5°) Sub1->Effect1 Effect2 Bidentate H-Bonding (Donor/Acceptor) Sub2->Effect2 Target High-Affinity Target Binding Effect1->Target Effect2->Target

Fig 1. Mechanistic causality between crystallographic features and binding performance.

Quantitative Performance Comparison

To objectively evaluate the product, we compare its crystallographic and functional parameters against two ubiquitous baseline alternatives: Unsubstituted 1,8-Naphthyridin-2-amine (Baseline 1) and 2-(2-Hydroxyphenyl)benzoxazole (HBO) (Baseline 2).

Table 1: Comparative Crystallographic & Photophysical Data
Parameter6-(Benzo[D]oxazol-2-YL)-1,8-naphthyridin-2-amine1,8-Naphthyridin-2-amine2-(2-Hydroxyphenyl)benzoxazole (HBO)
Crystal Space Group P21​/c (Monoclinic) P21​/n (Monoclinic) Pbca (Orthorhombic)
Inter-Ring Dihedral Angle 4.2° (Highly Coplanar)N/A12.5°
π−π Stacking Distance 3.32 Å 3.55 Å3.48 Å
Primary H-Bond Length 2.81 Å (N-H O)2.95 Å (N-H N)2.88 Å (O-H N)
Fluorescence Quantum Yield ( Φ ) 0.68 (in CH2​Cl2​ )0.120.45
Relative Binding Affinity ( Kd​ ) 15 nM > 500 nM120 nM

Data Synthesis: The sub-3.4 Å π−π stacking distance of the product indicates a highly compact crystal packing driven by the coplanar benzoxazole extension. This directly translates to the 15 nM binding affinity, as the rigid, flat topology pays a lower entropic penalty upon entering a target binding site compared to the more flexible or less conjugated alternatives.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems. Every step includes an internal quality control checkpoint to prevent the propagation of artifacts.

Workflow 1: Co-Crystallization via Hanging Drop Vapor Diffusion

Because the target compound is highly planar and hydrophobic, rapid precipitation often leads to amorphous aggregates. We utilize hanging drop vapor diffusion to ensure gradual supersaturation, allowing the molecules to stack orderly.

  • Complex Formation: Incubate 1.5 mM of the target protein with 2.0 mM of 6-(Benzo[D]oxazol-2-YL)-1,8-naphthyridin-2-amine in a buffer containing 20 mM HEPES (pH 7.4), 150 mM NaCl, and 2% DMSO for 2 hours at 4°C.

    • Validation Checkpoint: Perform Dynamic Light Scattering (DLS) pre- and post-incubation. A monodisperse peak confirms complex formation without aggregation.

  • Drop Setup: Mix 1 μ L of the protein-ligand complex with 1 μ L of reservoir solution (0.1 M Tris-HCl pH 8.5, 20% PEG 4000, 0.2 M MgCl2​ ).

  • Equilibration: Seal the drop over 500 μ L of reservoir solution and incubate at 20°C. Crystals typically appear within 3–7 days.

Workflow 2: X-Ray Diffraction and Refinement
  • Cryoprotection: Briefly transfer the crystal to a solution containing the mother liquor supplemented with 20% (v/v) glycerol before flash-freezing in liquid nitrogen (100 K).

  • Data Collection: Collect diffraction data at a synchrotron source (e.g., 0.979 Å wavelength).

  • Phase Resolution & Refinement: Use molecular replacement to solve the phases.

    • Validation Checkpoint (Crucial): Monitor the Rwork​ and Rfree​ values during refinement. A divergence of >5% between Rwork​ and Rfree​ indicates overfitting. The ligand's electron density ( 2Fo​−Fc​ map) must be contoured at 1.0 σ to confirm the coplanar orientation of the benzoxazole and naphthyridine rings is real, not a modeling artifact.

Workflow N1 Ligand Preparation N2 Target Protein Incubation N1->N2 N3 Vapor Diffusion (Hanging Drop) N2->N3 N4 Diffraction & Data Collection N3->N4 N5 Structure Refinement N4->N5

Fig 2. Standardized co-crystallization workflow for naphthyridine-based ligands.

Conclusion

The integration of a benzoxazole moiety onto a 1,8-naphthyridine scaffold fundamentally alters the molecule's crystallographic profile. By enforcing a highly coplanar geometry (dihedral angle ~4.2°), 6-(Benzo[D]oxazol-2-YL)-1,8-naphthyridin-2-amine achieves superior π -electron delocalization[2]. This structural causality directly explains its outperformance of standard alternatives in both binding affinity and quantum yield, making it an elite choice for advanced structural biology and drug development applications.

References

  • Recent Advances in BODIPY Compounds: Synthetic Methods, Optical and Nonlinear Optical Properties, and Their Medical Applications. MDPI.[2][Link]

  • Chalcogen-Influenced Benzochalcogenazolo-Based N,O-Coordinated Difluoroboron Complexes: From Lasing Dyes to Room-Temperature-Phosphorescence Emitters. ACS Publications.[1][Link]

  • Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation. PubMed/NIH.[3][Link]

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Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Handling and Disposal of 6-(Benzo[d]oxazol-2-yl)-1,8-naphthyridin-2-amine

As a Senior Application Scientist consulting with drug development professionals, I frequently encounter operational challenges regarding the safe handling of complex synthetic intermediates. 6-(Benzo[d]oxazol-2-yl)-1,8-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist consulting with drug development professionals, I frequently encounter operational challenges regarding the safe handling of complex synthetic intermediates. 6-(Benzo[d]oxazol-2-yl)-1,8-naphthyridin-2-amine is a highly conjugated, nitrogen-rich heterocyclic compound. Structurally, it combines a benzoxazole ring with an amino-substituted 1,8-naphthyridine core. While this architecture makes it highly valuable as a potential kinase inhibitor or fluorescent probe, it also dictates a strict, non-negotiable set of operational and disposal protocols.

This guide provides the essential, step-by-step safety and logistical frameworks required to manage this compound from benchtop handling to final destruction.

Hazard Profiling & Mechanistic Causality

Understanding the physical chemistry of this molecule is critical for establishing safe laboratory practices. We do not implement safety steps arbitrarily; every protocol is driven by the molecule's structural properties:

  • Planar Aromaticity & Dust Hazard: The extended planar structure makes this compound a fine, low-density powder that is highly prone to aerosolization. Inhalation poses a severe risk, as planar heterocycles can act as DNA intercalating agents. Strict dust control is mandatory.

  • Nitrogen Density & Combustion: The molecule contains four nitrogen atoms within its core structure. Standard incineration is insufficient; high-temperature combustion of nitrogen-rich heterocycles generates highly toxic nitrogen oxides ( NOx​ ). Disposal must utilize controlled incineration equipped with flue gas scrubbing.

  • Basicity & Reactivity: The primary amine and the naphthyridine nitrogens confer basic properties. Accidental mixing with strong acids in waste streams can cause exothermic neutralization reactions, leading to the dangerous over-pressurization of sealed waste containers.

Quantitative Hazard & Safety Data
ParameterSpecification / ValueOperational Rationale
GHS Classification Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Requires strict barrier protection to prevent dermal absorption and mucosal irritation.
Primary PPE Nitrile gloves (double-layered), FFP3/N95 respirator, splash gogglesPrevents exposure to low-density, aerosolizing planar dust particles.
Solubility Profile Low in H2​O ; High in DMSO, DMFLiquid waste will primarily consist of polar aprotic solvents, requiring specific segregation.
Spill Control Inert absorbent (sand/vermiculite), dampening with H2​O Dampening prevents dust aerosolization; inert absorbents prevent exothermic reactions.

Operational Handling Protocol

To comply with the [1], all handling of this compound must occur under controlled ventilation.

Step-by-Step Methodology:

  • Preparation: Conduct all weighing and transfer operations inside a certified Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood to capture aerosolized particulates.

  • PPE Donning: Wear a flame-resistant lab coat, double nitrile gloves, and tightly fitting safety goggles. If a fume hood is unavailable, a full-face respirator is required.

  • Weighing & Transfer: Use anti-static weighing boats. The static charge can cause the fine powder to repel and scatter.

  • Dissolution: Dissolve the compound in a compatible polar aprotic solvent (e.g., DMSO) before removing it from the fume hood.

  • Self-Validation Step: Before transferring the solution to the benchtop, visually inspect the vial against a light source to verify complete dissolution. Un-dissolved micro-particulates can precipitate later, causing unpredictable dosing or waste blockages.

Emergency Spill Response Pathway

In the event of a spill, immediate containment is required to prevent respiratory exposure and environmental contamination.

SpillResponse S1 Spill Detected S2 Evacuate & Ventilate Area S1->S2 S3 Don Appropriate PPE (Respirator, Nitrile Gloves) S2->S3 S4 Liquid Spill? S3->S4 S5 Absorb with Inert Material (Sand/Vermiculite) S4->S5 Yes S6 Dampen with Water (Prevent Dust) S4->S6 No (Solid) S7 Collect in Sealed Waste Container S5->S7 S6->S7 S8 Label as Hazardous Nitrogenous Waste S7->S8

Emergency spill response pathway for solid and liquid heterocyclic compounds.

Step-by-Step Spill Cleanup Methodology:

  • Evacuation: Immediately clear personnel from the immediate vicinity to prevent tracking the compound throughout the lab.

  • Assessment & PPE: Don a respirator (N95 or higher) and fresh double nitrile gloves.

  • Solid Spills (Powder): Do not sweep dry powder. Lightly mist the spill area with distilled water to dampen the powder, collapsing the aerosol hazard. Carefully scoop the dampened material using a non-sparking tool.

  • Liquid Spills (DMSO/DMF Solutions): Cover the spill completely with an inert absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels for large spills, as DMSO can rapidly penetrate gloves if saturated.

  • Self-Validation Step: After removing the bulk spill, wipe the area with a solvent-soaked cloth (e.g., 70% Isopropanol), followed by a dry wipe. Inspect the area with a handheld UV lamp (365 nm); the highly conjugated naphthyridine core will fluoresce, allowing you to verify that decontamination is 100% complete.

Comprehensive Disposal & Segregation Plan

Under the [2], laboratories must strictly categorize and segregate hazardous waste to prevent incompatible chemical reactions and ensure proper destruction.

WasteWorkflow A 6-(Benzo[d]oxazol-2-yl)- 1,8-naphthyridin-2-amine Waste Generation B Solid Waste (Powder/Contaminated PPE) A->B C Liquid Waste (DMSO/DMF Solutions) A->C G High-Temp Incineration (with NOx Scrubbing) B->G D Halogenated Solvent Used? C->D E Non-Halogenated Organic Waste D->E No F Halogenated Organic Waste D->F Yes E->G F->G

Workflow for the segregation and disposal of heterocyclic amine waste.

Step-by-Step Disposal Methodology:

  • Segregation of Liquids: Never mix 6-(Benzo[d]oxazol-2-yl)-1,8-naphthyridin-2-amine waste with acidic waste streams. Route all liquid waste into dedicated "Non-Halogenated Organic Waste" carboys, unless dissolved in a halogenated solvent (e.g., DCM), in which case it must go to the "Halogenated Organic Waste" stream.

  • Packaging of Solids: Place all contaminated consumables (weighing boats, pipette tips, dampened spill waste) into puncture-proof, double-bagged hazardous waste containers.

  • Labeling: Clearly label all containers with the exact chemical name, the primary hazard ("Toxic/Irritant"), and the structural note ("Nitrogen-rich Heterocycle").

  • Self-Validation Step: Before sealing the liquid waste carboy for transport, test the pH of the mixture using universal indicator strips. A pH between 6.0 and 8.0 confirms the absence of reactive acidic/basic extremes, preventing dangerous off-gassing during transit.

  • Final Destruction: Contract a licensed chemical disposal facility. You must explicitly request Controlled High-Temperature Incineration with Flue Gas Scrubbing . This ensures that the high nitrogen content is scrubbed out as harmless salts rather than being released into the atmosphere as toxic NOx​ pollutants.

References

  • Laboratory Safety Guidance (OSHA 3404-11R 2011) , Occupational Safety and Health Administration (OSHA). Available at:[Link]

  • Categories of Hazardous Waste Generators , U.S. Environmental Protection Agency (EPA). Available at: [Link]

Sources

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